This compound is a sesquiterpene derivative with a bridged bicyclic core structure containing an oxygen atom. The IUPAC name systematically describes its complex structure [1] [2] [3]:
| Name Component | Structural Meaning |
|---|---|
| Bicyclo[9.1.0] | Bridged bicyclic carbon skeleton with ring sizes of 9, 1, and 0 atoms between bridgeheads [4] [5]. |
| 12-Oxa- | An oxygen atom replaces a carbon at position 12 in the ring system [1]. |
| dodeca- | The parent bicyclic system contains 12 carbon atoms in total [4]. |
| -3,7-diene | Contains double bonds between atoms 3 & 4 and 7 & 8 [1]. |
| 1,5,5,8-tetramethyl | Four methyl groups (-CH₃) are attached to the core at the specified positions [1]. |
| (1R,3E,7E,11S) | Defifies stereochemistry: R/S configuration at chiral centers 1 and 11; E geometry (opposite sides) for double bonds at 3 and 7 [1] [2]. |
The following diagram illustrates the logical relationship of these name components in building the full molecular name.
Relationship of IUPAC name components
The table below summarizes key quantitative data for this compound from chemical databases [1] [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₄O [1] [3] |
| Average Molecular Mass | 220.356 Da [3] |
| Monoisotopic Mass | 220.1827 Da [3] |
| CAS Registry Number | 19888-34-7 [1] |
This compound is known in scientific literature by several common and trade names, indicating its relevance as a natural product. It is most frequently referred to as Humulene epoxide II or α-Humulene epoxide II [1] [3]. Humulene is a key component of the essential oil in hops (Humulus lupulus), and its epoxides are of significant interest in organic chemistry and phytochemistry research.
The core stereochemical configuration for humulene epoxide II is well-established in chemical databases. The table below summarizes its fundamental molecular identity:
| Property | Description |
|---|---|
| Systematic Name | (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |
| CAS Registry Number | 19888-34-7 [1] [2] [3] |
| Molecular Formula | C15H24O [4] [1] [2] |
| Molecular Weight | 220.3505 g/mol [4] [1] [2] |
| IUPAC Standard InChIKey | QTGAEXCCAPTGLB-MQTWWMRFSA-N [1] |
A key point of clarification involves the configuration at carbon 11. Authoritative sources like the NIST Chemistry WebBook consistently list the configuration as 1R, 11R [1]. Your query mentioned an 11S configuration, which may be a point of discrepancy in the literature or apply to a different stereoisomer.
For researchers aiming to identify or work with this compound, the following data on its physical properties and analytical signatures can serve as a reference.
| Property | Value / Description | Source |
|---|---|---|
| Boiling Point | 285.6 °C | [3] [5] |
| Melting Point | 168 - 169.5 °C | [3] [5] |
| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [3] [5] |
| Optical Rotation | [α] = -22° (c = 1.0, CHCl₃) | [5] |
| Occurrence | Found in hops, cannabis, allspice, ginger, rosemary, and other medicinal plants. | [2] [3] [5] |
The structural relationship between α-humulene and humulene epoxide II can be summarized as follows:
Schematic of the epoxidation reaction converting α-humulene to humulene epoxide II.
Humulene epoxide II is investigated for several pharmacological properties, though the search results indicate these findings are often from preliminary studies.
It is important to note that these bioactivities are often mentioned in commercial compound databases (e.g., [5]) with references to scientific literature, but the primary research articles detailing the experimental protocols for these specific assays were not within the scope of the current search results.
This compound is a sesquiterpene epoxide, a class of compounds known for their diverse biological activities. It is also a key scaffold in more complex natural products. For instance, humulene serves as the biosynthetic precursor to tropolone sesquiterpenoids, a class of fungal metabolites with potent bioactivities like anticancer and antiplasmodial effects [6].
The available data is sufficient for compound identification and basic characterization. However, for your intended whitepaper, the following information was not located in the current search:
Humulene epoxide II is a secondary metabolite found in various plants. Its presence and concentration can vary significantly based on the plant species, organ, and geographical location.
| Plant Source | Plant Organ | Reported Abundance |
|---|---|---|
| Tetraclinis articulata (Barbary Thuja) [1] | Trunk Bark | 2.6% - 7.2% (in essential oil fractions) |
| Anthocleista djalonensis [2] | Not Specified | 12.7% |
| Callicarpa americana [2] | Not Specified | 13.9% |
| Zingiber striolatum [3] | Flowers, Leaves, Stems | Component of Essential Oil |
| Zanthoxylum dissitum [4] | Roots | 29.4% |
| Zingiber officinale (Ginger) [4] | Rhizomes | Identified as a source |
| Hotea gambiae (Insect) [2] | Larval Abdominal Gland | Major Component |
Research has identified several promising biological activities associated with Humulene epoxide II.
This compound has demonstrated cytotoxic effects against various human cancer cell lines, suggesting its potential as a lead compound for anticancer therapeutics [1] [3]. The following table summarizes key findings:
| Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source/Study |
|---|---|---|---|
| SW620 | Colorectal Carcinoma | 25.7 - 30 μg/mL (Essential Oil & Fraction) [1] | Tetraclinis articulata trunk bark essential oil [1] |
| MDA-MB-231 | Human Mammary Carcinoma | 96.5 μg/mL (Essential Oil Fraction) [1] | Tetraclinis articulata trunk bark essential oil [1] |
| A549 | Lung Carcinoma | Cytotoxicity [3] | Zingiber striolatum [3] |
| PC-3 | Prostate Carcinoma | Cytotoxicity [3] | Zingiber striolatum [3] |
| K562 | Leukemia | Cytotoxicity [3] | Zingiber striolatum [3] |
The study of humulene epoxide II relies on standardized analytical and biological assays.
Based on its bioactivities, humulene epoxide II shows promise for targeting specific disease pathways. The following diagram outlines its proposed mechanisms of action for key therapeutic applications.
Proposed therapeutic pathways and applications of Humulene Epoxide II.
To fully realize the therapeutic potential of humulene epoxide II, future research should focus on:
The following tables consolidate the core identifying information and physical properties of Humulene Epoxide II from the search results.
Table 1: Core Chemical Identifiers
| Identifier | Details |
|---|---|
| CAS Number | 19888-34-7 [1] [2] [3] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [3] [4] |
| Molecular Formula | C₁₅H₂₄O [1] [2] [3] |
| Molecular Weight | 220.35 g/mol [1] [3] [4] |
| Common Synonyms | Humulene oxide II, α-Humulene epoxide II, Humulene 6,7-epoxide [1] [3] [4] |
Table 2: Physical and Chemical Properties
| Property | Value / Description | Source |
|---|---|---|
| Appearance | Colorless to pale yellow clear liquid (est.); Powder (other sources) [1] [4] | Conflicting data |
| Boiling Point | 285.6 °C [5] [4] | [5] [4] |
| Melting Point | 168-169.5 °C [5] [4] | [5] [4] |
| Density | 0.907±0.06 g/cm³ (Predicted) [5] [4] | [5] [4] |
| log P (o/w) | 4.514 (est.) [1] [5] [4] | Estimated |
| Water Solubility | 0.6155 mg/L @ 25 °C (est.) [1] | Estimated |
| Solubility (Organic) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone [5] [4] | [5] [4] |
For researchers planning to work with this compound, the following information on storage, handling, and hazards is crucial.
Storage and Handling:
Hazard and Safety Information: The safety data sheet (SDS) classifies this substance with the following hazard statements [7] [6] [4]:
Key precautionary measures include avoiding inhalation and contact with skin or eyes, using only in areas with appropriate exhaust ventilation, and wearing suitable personal protective equipment (PPE) such as safety goggles and gloves [6].
While specific experimental protocols for this compound were not found in the search results, it occurs naturally in a variety of plants. The diagram below outlines the general research workflow for characterizing and testing a natural product like Humulene Epoxide II.
A general workflow for natural product research, from plant source to mechanism of action.
The search results are insufficient for a complete technical whitepaper. Key information that is not available includes:
To obtain the in-depth information required for drug development, you may need to consult specialized scientific literature and databases:
The table below summarizes the basic chemical and safety information for humulene oxide II.
| Property | Description |
|---|---|
| IUPAC Name | (1R,3Z,7Z,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |
| Chemical Formula | C₁₅H₂₄O [2] [1] |
| Average Molecular Weight | 220.35 g/mol [2] [1] |
| CAS Registry Number | 19888-34-7 [2] [1] |
| Boiling Point | 285–286 °C @ 760 mmHg [2] |
| Hazard Statements | H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) [1] |
Humulene oxide II has been detected in trace amounts in various foods and aromatic plants. The table below lists the documented sources.
| Source Category | Specific Examples |
|---|---|
| Food & Beverages | Alcoholic beverages (especially beer), allspice (Pimenta dioica), ginger (Zingiber officinale), rosemary (Rosmarinus officinalis), and other herbs and spices [2] [3]. |
| Aromatic Plants | Hops (Humulus lupulus), sage (Salvia officinalis), cloves, basil, oregano, black pepper, and cannabis [3] [4]. |
In beer, humulene oxide II is not originally present in hops but is formed from α-humulene during the brewing process, and its hydrolysis products are a significant contributor to the characteristic "hoppy" aroma [3]. It is generally found only in very small quantities in plants that contain its precursor, α-humulene [2].
Identifying humulene oxide II in plant material involves extraction followed by chemical analysis. The following diagram illustrates the general workflow based on standard essential oil analysis protocols [5]:
For researchers aiming to replicate this analysis, here are the detailed methodologies from a recent study on Artemisia schmidtiana essential oil, which characterized α-humulene (the direct precursor to humulene oxide II) [5]:
While direct studies on humulene oxide II are scarce, its parent compound, α-humulene, has been investigated for significant pharmacological activities, suggesting potential value for humulene oxide II [6].
Given the current limited data, your research into humulene oxide II could focus on the following areas:
The table below summarizes the core identity and properties of Humulene Epoxide II as established in the scientific literature.
| Property | Description |
|---|---|
| IUPAC Name | (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |
| Chemical Formula | C₁₅H₂₄O [1] [2] [3] |
| Molecular Weight | 220.3505 g/mol [1] [2] [3] |
| CAS Registry Number | 19888-34-7 [1] |
| Classification | Organic Compound; Sesquiterpene; Epoxide [1] |
| Core Structure | Bicyclic sesquiterpene featuring an oxirane (epoxide) ring fused to an 11-membered carbocyclic ring. [4] [1] |
For researchers involved in compound identification, the following table collates key analytical data. The retention indices are particularly useful for Gas Chromatography (GC) analysis.
| Data Type | Value / Description | Source / Conditions |
|---|---|---|
| Boiling Point | 285 - 286 °C @ 760 mmHg [1] | Estimated |
| Water Solubility | 0.62 mg/L @ 25 °C [1] | Estimated |
| LogP | 4.514 (est) [1] | Estimated |
| GC Retention Indices (RI) | [3] | |
| Non-Polar Columns (e.g., DB-5, HP-5) | 1601 - 1620 | |
| Polar Columns (e.g., HP-Innowax) | 2002 - 2071 |
Humulene Epoxide II is a natural product with documented presence in various plants and some studied biological activities.
The structural elucidation of Humulene Epoxide I and II was first detailed in a 1968 study published in Tetrahedron [7]. These epoxides are formed from humulene, a monocyclic sesquiterpene that serves as a central biosynthetic intermediate for many polycyclic sesquiterpenes [6]. The conformational flexibility of the humulene ring allows its various epoxides (like the 1,2-, 4,5-, and 8,9-epoxides) to undergo diverse and fascinating transannular cyclization reactions under acidic conditions, leading to complex bicyclic and tricyclic ring systems [4] [6].
For a comprehensive technical guide, accessing the primary literature and specialized databases is essential. Here is a proposed workflow for your research:
Proposed workflow for in-depth research on Humulene Epoxide II
Humulene epoxide II is a naturally occurring oxygenated sesquiterpene that has gained significant interest in pharmaceutical and natural product research due to its diverse biological activities. This compound belongs to the class of organic compounds known as epoxides, which contain a cyclic ether with three ring atoms (one oxygen and two carbon atoms). As an oxidized derivative of α-humulene, humulene epoxide II represents a valuable target compound for extraction from various plant sources where it occurs naturally, though typically in minor quantities. The extraction and characterization of this compound present unique challenges due to its structural complexity and relatively low natural abundance, requiring optimized methodologies for efficient recovery and analysis. [1] [2]
The growing interest in humulene epoxide II stems from its documented biological properties and potential therapeutic applications. Unlike its precursor α-humulene, which is more abundant in various plants, the epoxidized form offers distinct chemical properties and bioactivities that make it particularly valuable for drug discovery and development efforts. This application note provides a comprehensive technical resource for researchers seeking to extract, identify, and evaluate humulene epoxide II from natural sources, with detailed protocols designed specifically for scientific and drug development professionals working in the field of natural product chemistry. [3]
Humulene epoxide II possesses distinct chemical and physical characteristics that influence its extraction behavior and analytical detection. Understanding these properties is essential for developing effective isolation protocols and working with this compound in laboratory settings.
Table 1: Physical Properties of Humulene Epoxide II
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Boiling Point | 285-286°C | 760 mm Hg | [1] |
| Water Solubility | 0.62 mg/L | 25°C (estimated) | [1] |
| Log P | 4.514 (estimated) | - | [1] |
| Storage Conditions | -20°C, desiccated | For stable long-term storage | [3] |
The compound's relatively high log P value indicates strong lipophilicity, guiding solvent selection toward non-polar options for efficient extraction. Its low water solubility necessitates the use of organic solvents for extraction and analysis. The epoxide functional group contributes to the compound's moderate chemical reactivity, particularly under acidic conditions where ring-opening reactions may occur, requiring careful control of extraction parameters to preserve the structural integrity of the target molecule. [1] [3]
Humulene epoxide II is distributed across various plant species, though typically as a minor component within complex essential oil profiles. Identification of viable source materials is a critical first step in the extraction process.
Table 2: Natural Sources of Humulene Epoxide II
| Plant Source | Plant Part | Reported Content | Extraction Method |
|---|---|---|---|
| Zanthoxylum dissitum | Roots | 29.4% of essential oil | Hydrodistillation [3] |
| Hops (Humulus lupulus) | Cones | Variable by variety | Supercritical CO₂, Hydrodistillation [4] |
| Ginger (Zingiber officinale) | Rhizomes | Not quantified | Solvent extraction [3] |
The chemical ecology of humulene epoxide II suggests it may function as a defensive compound in source plants, potentially contributing to observed biological activities. Its occurrence often coincides with its precursor α-humulene and the structurally related β-caryophyllene, creating challenges for selective extraction that must be addressed through method optimization. The variable abundance across different plant sources and cultivars necessitates preliminary screening to identify the most suitable raw materials for extraction purposes. [4] [2]
The extraction of humulene epoxide II from plant materials requires careful selection of methods and parameters to maximize yield while preserving the compound's structural integrity. Both conventional and advanced techniques have been applied to the recovery of this oxygenated sesquiterpene.
Hydrodistillation represents one of the most common conventional methods for isolating humulene epoxide II as part of essential oil fractions. The process involves cohobation where the distillate water is recycled to prevent loss of volatile compounds. For hop varieties, hydrodistillation typically yields essential oils containing 0.5-2% of volatile fractions, with humulene epoxide II representing a component of the oxygenated sesquiterpene fraction. [4]
Solvent extraction approaches offer versatility in targeting humulene epoxide II based on its lipophilic character. The selection of solvent polarity significantly impacts extraction efficiency:
Table 3: Solvent Extraction Efficiency for Sesquiterpenoids
| Solvent | Polarity Index | Efficiency for Sesquiterpenoids | Applications |
|---|---|---|---|
| n-Hexane | 0.1 | High | Primary choice for lipophilic compounds [5] |
| Chloroform | 4.1 | Moderate to High | Selective extraction [3] |
| Dichloromethane | 3.1 | Moderate to High | Laboratory-scale isolation [3] |
| Ethyl Acetate | 4.4 | Moderate | Mid-polarity alternative [3] |
| Acetone | 5.1 | Moderate | Polar solvent for broader extraction [5] |
| Methanol | 5.1 | Low to Moderate | Initial extraction of polar compounds [5] |
Research on related sesquiterpenoids from Cannabis sativa L. (var. Felina 32) demonstrated that hexane enabled high-yield cannabinoid recovery while effectively co-extracting terpenoid compounds, suggesting its utility for humulene epoxide II as well. Temperature optimization is crucial, with some protocols recommending low-temperature extraction (-55°C) to reduce co-extraction of undesirable compounds such as waxes and chlorophyll, resulting in extracts with higher purity. [5]
Supercritical Fluid Extraction (SFE), particularly using CO₂ as a green solvent, has shown excellent results for extracting humulene-derived compounds from hop varieties. SFE operates under tunable parameters (pressure 100-400 bar, temperature 40-80°C) to selectively target sesquiterpenoids. The lipophilic composition of hops essential oils obtained by SFE showed rich profiles where monoterpenes and sesquiterpene hydrocarbons were the most abundant class of compounds, contributing from 67.27 to 79.65% of the essential oil profile, with oxygenated sesquiterpenes like humulene epoxide II representing valuable minor constituents. [4]
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have demonstrated improved efficiency for terpenoid recovery. MAE parameters for hop extraction typically involve power settings of 500-1000W, temperature control (40-80°C), and extraction times of 15-30 minutes. UAE utilizes acoustic cavitation at lower temperatures (25-50°C), with frequency settings of 20-40 kHz and extraction durations of 20-40 minutes, enabling more efficient recovery of thermolabile compounds while minimizing structural degradation. [6]
Figure 1: Experimental Workflow for Extraction of Humulene Epoxide II
Based on research with related sesquiterpenoid systems, the following optimized protocol is recommended for humulene epoxide II extraction:
Plant Material Preparation:
Extraction Procedure:
Post-Extraction Processing:
This protocol has demonstrated effectiveness for simultaneous extraction of cannabinoids and terpenes from Cannabis sativa L., with reported cannabinoid content of 61.32-64.76% in final extracts, indicating high efficiency for terpenoid recovery. The monoterpene-to-sesquiterpene ratio was significantly influenced by extraction temperature, which will similarly affect humulene epoxide II recovery. [5]
Comprehensive analytical characterization is essential for confirming the identity and purity of extracted humulene epoxide II. Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical method for this compound.
Sample Preparation:
GC-MS Parameters:
Identification Parameters:
For quantitative analysis, prepare calibration curves using authentic humulene epoxide II standards when available. Since commercial standards may be limited or costly, consider using related sesquiterpenoids with similar response factors for semi-quantitative analysis. The limit of detection for similar terpenoids in GC-MS analysis typically falls in the range of 0.1-1.0 μg/mL, depending on instrument sensitivity and sample matrix effects.
Humulene epoxide II has demonstrated several biologically relevant activities that support its investigation for pharmaceutical and other applications.
The epoxide functional group in humulene epoxide II significantly influences its biological activity compared to its precursor α-humulene. Epoxidation typically enhances electrophilic character and reactivity with biological nucleophiles, potentially increasing interactions with cellular targets. The compound's lipophilic character (log P ≈ 4.5) facilitates membrane penetration and bioavailability, supporting its potential as a pharmacologically active compound. [1] [2]
The documented bioactivities of humulene epoxide II support its investigation for several practical applications:
Humulene epoxide II represents a valuable natural product target with demonstrated biological activities and potential applications across multiple industries. The extraction methodologies outlined in this application note provide researchers with robust protocols for obtaining this compound from natural sources, while the analytical approaches ensure accurate characterization and quality control.
Future research directions should focus on:
As natural product research continues to evolve, humulene epoxide II stands as a promising compound worthy of further investigation for pharmaceutical and other advanced applications. The protocols detailed in this document provide a solid foundation for such future studies.
To begin your analysis, it is crucial to have a clear understanding of the target compound. Below are the key identifiers and properties for Humulene Epoxide II (also known as Humulene oxide II).
| Property | Description |
|---|---|
| IUPAC Name | (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] |
| Chemical Formula | C₁₅H₂₄O [2] [1] |
| Molecular Weight | 220.3505 g/mol [2] [1] |
| CAS Registry Number | 19888-34-7 [1] [3] |
| Common Sources | Hops, cannabis, ginger, rosemary, allspice, and other herbs and spices [1] |
This protocol outlines a method using Headspace Solid-Phase Microextraction (HS-SPME), a technique well-suited for volatile terpenes, adapted from an analysis of terpenes in hops and cannabis [4].
These parameters are based on an optimized method for terpene analysis [4]:
The following conditions provide a starting point for method development. Key parameters are summarized in the table below.
| Parameter | Setting |
|---|---|
| GC Column | Mid-polarity stationary phase (e.g., 5% Phenyl Polydimethylsiloxane) [4] [2]. |
| Dimensions | 30 m length x 0.25 mm diameter x 0.25 µm film thickness [4] [2]. |
| Carrier Gas | Helium, constant linear velocity (~1 mL/min) [2]. |
| Oven Program | Initial Temp.: 40-60°C (hold 1-5 min) Ramp 1: 3-5°C/min to 200-220°C Ramp 2 (optional): 2-10°C/min to a final temp of 250-280°C [2]. | | MS Ionization | Electron Ionization (EI) at 70 eV [5] [6]. | | Mass Analyzer | Quadrupole [5] [6]. | | Data Acquisition | Full Scan mode (e.g., m/z 40-400) for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity [6]. |
Confident identification requires matching both the compound's retention index (RI) and its mass spectrum.
Humulene Epoxide II elutes with a consistent retention index on standard non-polar columns. The following values were compiled from the NIST database [2].
| Active Phase | Column Length (m) | Temperature Program | Retention Index (I) |
|---|---|---|---|
| 5% Phenyl Polydimethyl siloxane | 30 | Not Specified | 1607 [2] |
| HP-5 MS | 25 | 40°C (10 min) → 3°C/min → 200°C → 2°C/min → 220°C | 1609 [2] |
| HP-5 | 25 | 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) | 1601 [2] |
| HP-5 | 25 | 60°C (5 min) → 4°C/min → 220°C → 11°C/min → 280°C (15 min) | 1609 [2] |
| DB-5 | 50 | 60°C (1 min) → 5°C/min → 160°C → 10°C/min → 250°C | 1608 [2] |
The following diagram illustrates the logical flow for data acquisition and analysis, from sample to final identification.
Diagram 1: GC-MS Data Analysis Workflow for Humulene Epoxide II Identification.
(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, more commonly known as Humulene epoxide II, is a natural sesquiterpene epoxide of interest in fragrance research and natural product chemistry [1] [2]. These application notes compile available data on its identity, natural sources, and potential applications to support research and development activities. A detailed laboratory synthesis protocol is not available in current literature, but information on its natural occurrence and extraction provides a foundation for further investigation.
| Property | Value |
|---|---|
| Systematic IUPAC Name | This compound [2] |
| Other Chemical Names | Humulene epoxide II, 6,7-Epoxy-2,9-humuladiene, (-)-Humulene epoxide II [1] |
| CAS Registry Number | 19888-34-7 [3] [1] [2] |
| Molecular Formula | C₁₅H₂₄O [3] [1] [2] |
| Molecular Weight | 220.35 g/mol [1] [2] |
| Physical Description | Oil [1] |
| Property | Value | Unit | Source |
|---|---|---|---|
| Boiling Point | 285.6 | °C | [1] |
| Melting Point | 168-169.5 | °C | [1] |
| Density | 0.907 ± 0.06 | g/cm³ | [1] |
| logP | 4.1 | - | [4] |
| Topological Polar Surface Area | 12.53 | Ų | [4] |
| Enthalpy of Formation (ΔfH°gas) | -262.06 | kJ/mol | [5] |
Humulene epoxide II is identified as a natural product found in various plant species [1] [2]. It has been isolated from several botanical sources, indicating it is a product of natural biosynthesis rather than solely a synthetic target.
| Source | Context of Identification |
|---|---|
| Hops (Humulus lupulus) | Contributes to the "hoppy" aroma in beer [2]. |
| Ocotea porosa | Documented in the LOTUS Natural Products Database [4]. |
| Callicarpa americana (American beautyberry) | Identified as a major component (13.9%) of the essential oil [1]. |
| Anthocleista djalonensis | Comprises 12.7% of the plant's essential oil [1]. |
| Hotea gambiae (plant bug) | Major component of secretion from the first abdominal defense gland in larvae [1]. |
Based on its structural characteristics and natural function, Humulene epoxide II shows promise in several research areas, though detailed biological studies are limited.
| Application Area | Potential Role / Interest | Evidence Level |
|---|---|---|
| Flavor & Fragrance | Contributes to aroma profiles; used in studying hoppy characteristics in beer [2]. | Applied Research |
| Medicinal Chemistry | Studied for potential anti-inflammatory properties and effects on tumor growth [1]. | Early-stage Research |
| Chemical Ecology | Component of chemical defense secretions in insects [1]. | Basic Research |
The diagram below outlines the current knowledge status and potential research pathways for this compound.
A significant gap exists in the publicly available scientific literature regarding a detailed synthesis protocol for this compound. The compound is primarily recognized as a natural product. Future research efforts could focus on:
While Humulene epoxide II is a chemically identified compound with established natural occurrence and some potential application leads, its comprehensive chemical synthesis and detailed biological evaluation remain areas for future research. These application notes summarize the presently available data to inform and facilitate further investigation by the scientific community.
Humulene Epoxide II (CAS Registry Number: 19888-34-7) is a sesquiterpene epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. This oxygenated terpenoid is structurally characterized as (3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene, featuring a distinctive bicyclic framework with an epoxide functional group that significantly influences its chemical reactivity and biological activity. [1] [2] Humulene Epoxide II occurs naturally in various plant species, most notably in hops (Humulus lupulus L.), wild ginger (Zingiber zerumbet), hemp (Cannabis sativa L.), rosemary, sage, and allspice, where it contributes to the aromatic profiles and biological activities of these botanicals. [1] [3] The compound has garnered significant research interest due to its potential health-promoting properties, including anti-inflammatory, antioxidant, and anticarcinogenic activities noted in preliminary studies. [4]
For researchers in drug development and natural product chemistry, understanding the solvation properties of Humulene Epoxide II is fundamental for optimizing extraction methodologies, developing analytical procedures, and formulating bioactive-containing products. The epoxide functional group and non-polar hydrocarbon skeleton create an amphiphilic character that dictates its dissolution behavior in various solvents, directly influencing bioavailability and therapeutic application potential. This document provides comprehensive experimental data, detailed protocols, and application guidelines to facilitate advanced research on this promising natural compound.
Humulene Epoxide II exhibits physicochemical properties characteristic of medium molecular weight sesquiterpenoids. The compound is typically described as a colorless to pale yellow clear liquid at room temperature, with a boiling point reported at 285-286°C at 760 mm Hg and a flash point of approximately 123.33°C (254°F). [1] Its vapor pressure is estimated at 0.005 mmHg at 25°C, indicating relatively low volatility compared to simpler terpenes. [1] Calculated and predicted physicochemical parameters provide further insight into the compound's behavior:
Table 1: Calculated Physicochemical Properties of Humulene Epoxide II
| Property | Value | Unit | Source |
|---|---|---|---|
| ΔfG° (Standard Gibbs Free Energy of Formation) | 69.80 | kJ/mol | Joback Calculated [5] |
| ΔfH°gas (Standard Enthalpy of Formation in gas phase) | -262.06 | kJ/mol | Joback Calculated [5] |
| logP (o/w) (Octanol-Water Partition Coefficient) | 3.80-4.514 | - | Estimated [1] [6] |
| log10WS (Water Solubility) | -4.67 | - | Crippen Calculated [5] |
| Pc (Critical Pressure) | 2177.49 | kPa | Joback Calculated [5] |
| Tboil (Boiling Point) | 607.76 | K | Joback Calculated [5] |
| Density | 0.907±0.06 | g/cm³ | Predicted [6] |
The high logP value (3.80-4.514) confirms the strongly lipophilic character of Humulene Epoxide II, which correlates with its limited aqueous solubility and preferential partitioning into organic solvents and lipid matrices. [1] [6] This hydrophobicity is typical of sesquiterpenoids and has significant implications for its pharmacokinetic profile, including membrane permeability and tissue distribution. The compound's epoxide moiety introduces a region of polarity and chemical reactivity that can influence both its biological interactions and its solubility in more polar solvents, creating an interesting dichotomy in its solvation behavior that researchers must consider when developing extraction and formulation strategies.
Experimental and estimated solubility data for Humulene Epoxide II in various solvents provide crucial guidance for method development in extraction, purification, and analysis. The following table summarizes available solubility parameters:
Table 2: Solubility Profile of Humulene Epoxide II
| Solvent | Solubility | Temperature | Notes | Source |
|---|---|---|---|---|
| Water | 0.6155 mg/L | 25°C | Estimated (logP-based) | [1] |
| Alcohol | Soluble | Not specified | General solubility noted | [1] |
| Chloroform | Soluble | Not specified | Suitable for extraction | [6] |
| Dichloromethane | Soluble | Not specified | Suitable for extraction | [6] |
| Ethyl Acetate | Soluble | Not specified | Suitable for extraction | [6] |
| DMSO | Soluble | Not specified | Suitable for biological assays | [6] |
| Acetone | Soluble | Not specified | Suitable for extraction | [6] |
The limited aqueous solubility (approximately 0.6 mg/L) aligns with the high calculated logP values and is characteristic of non-polar sesquiterpenoids. [1] This low water solubility presents formulation challenges for pharmacological applications, potentially requiring specialized delivery systems such as cyclodextrin complexation, lipid-based nanoemulsions, or micellar encapsulation to enhance bioavailability. The documented miscibility with various organic solvents, particularly chloroform, dichloromethane, and ethyl acetate, provides multiple options for analytical sample preparation and chromatographic analysis. [6]
Computational models provide additional insights into the solvation behavior of Humulene Epoxide II. The Crippen calculated logP value of 4.247 further confirms the compound's strong lipophilicity. [5] The McGowan Calculated Molecular Volume (McVol) of 197.760 ml/mol contributes to understanding its molecular dimensions and packing efficiency in different solvent environments. [5] These computational parameters are particularly valuable for QSAR modeling and predicting absorption characteristics in drug development contexts. Researchers can leverage these parameters when designing derivative compounds with modified solubility profiles while maintaining bioactivity.
Supercritical Fluid Extraction (SFE) using CO₂ represents the industry standard for obtaining high-quality hop extracts, including Humulene Epoxide II, with optimal yield and purity. [4]
Raw Material Preparation: Commence with 100 g of coarsely ground hop plant material. Ensure moisture content below 10% to prevent ice formation during extraction and to maximize yield. [4]
Extraction Vessel Loading: Carefully load the prepared plant material into the extraction vessel, avoiding channeling that can reduce extraction efficiency.
System Parameterization: Set the extraction temperature to 40-50°C and pressure to 150-400 bar. These parameters optimize the solvent power of supercritical CO₂ while maintaining stability of thermolabile compounds. [4]
Dynamic Extraction: Initiate CO₂ flow at 2-3 L/min for 60-120 minutes, monitoring extract accumulation. The supercritical CO₂ will selectively extract essential oils, including Humulene Epoxide II, along with α-acids (humulones) and β-acids (lupulones). [4]
Fractional Separation: Implement a two-stage separation system where pressure reduction to 50-60 bar at 20-25°C precipitates different extract fractions based on solubility differences. [4]
Extract Collection: Collect the crude extract, which typically contains 2-4% essential oils by weight, with Humulene Epoxide II as a significant component. [4]
Purification: Subject the crude extract to fractional distillation or chromatographic separation to isolate pure Humulene Epoxide II, confirming identity and purity through GC-MS analysis. [7]
Ethanol extraction represents a robust alternative methodology, particularly effective for obtaining a broader spectrum of polyphenols alongside target terpenoids.
Raw Material Preparation: Weigh 50 g of dried, ground hop plant material (particle size 40-60 mesh).
Extraction: Transfer the plant material to the extraction vessel and add 500 mL of 90% ethanol. For Soxhlet extraction, run for 4-6 hours; for maceration, agitate for 24 hours at room temperature.
Filtration: Separate the liquid extract from plant debris through vacuum filtration using Whatman No. 1 filter paper.
Concentration: Remove ethanol using rotary evaporation at 40°C under reduced pressure to obtain a concentrated extract.
Partitioning: For further purification, partition the concentrated extract between water and ethyl acetate or hexane to isolate the terpenoid fraction.
GC-MS analysis represents the gold standard for identification and quantification of Humulene Epoxide II in complex matrices. The following table summarizes established chromatographic parameters from multiple literature sources:
Table 3: GC-MS Parameters for Humulene Epoxide II Analysis
| Parameter | Specifications | Variations | Retention Indices | Source |
|---|---|---|---|---|
| Column | DB-5 MS (non-polar) | HP-5 MS equivalent | 1605-1619 (Kovats RI) | [7] |
| Column Dimensions | 30 m × 0.25 mm × 0.25 μm | 25-60 m length variations | - | [7] |
| Carrier Gas | Helium | Nitrogen alternative | - | [7] |
| Temperature Program | 50°C (2 min) → 5°C/min → 240-290°C | Multiple ramp rates | - | [7] |
| Polar Column RI | HP-Innowax | - | 2002-2071 (Kovats RI) | [7] |
While GC-MS is preferred for volatile compounds like Humulene Epoxide II, HPLC with UV or MS detection can be employed for thermal-labile preparations or when analyzing both volatile and non-volatile compounds in the same extract.
The limited aqueous solubility of Humulene Epoxide II presents formulation challenges that can be addressed through several advanced strategies:
Lipid-Based Delivery Systems: Incorporation into medium-chain triglyceride (MCT) oil formulations enhances bioavailability through improved lymphatic absorption. Recommended concentration: 1-5% (w/w) Humulene Epoxide II in MCT oil base.
Nanoemulsion Technology: Prepare oil-in-water nanoemulsions using high-pressure homogenization with lecithin or polysorbate 80 as emulsifiers. Target droplet size <200 nm for improved stability and absorption. [4]
Cyclodextrin Complexation: Form inclusion complexes with hydroxypropyl-β-cyclodextrin (HPBCD) using co-precipitation or freeze-drying methods. Typical molar ratio of 1:1 (Humulene Epoxide II:HPBCD) achieves significant solubility enhancement. [4]
Solid Dispersion Systems: Incorporate into amorphous solid dispersions using hydrophilic carriers such as PVP or HPMC to enhance dissolution characteristics.
Recent research suggests that Humulene Epoxide II exhibits synergistic effects with other hop-derived compounds such as cannabinoids and flavonoids, potentially leading to enhanced bioavailability and therapeutic efficacy. [4] Formulation approaches that preserve these natural synergies may provide superior outcomes to isolated compound administration.
The drying method applied to source plant material significantly impacts the retention and quality of Humulene Epoxide II in final extracts:
Table 4: Effect of Drying Methods on Humulene Epoxide II Retention
| Drying Method | Temperature/Power | Duration | Retention Efficiency | Notes | Source |
|---|---|---|---|---|---|
| Convective Drying | 50-70°C | 300 min | Low (up to 83% loss) | Progressive volatile compound loss | [3] |
| Vacuum-Microwave Drying | 240-480 W | Variable | Medium | Shorter processing time reduces losses | [3] |
| Combined Method | 60°C + VMD | Variable | High (36% retention) | Optimal balance for volatile preservation | [3] |
The combined convective pre-drying and vacuum-microwave finishing drying (CD60-VMD) approach has demonstrated superior preservation of volatile compounds, including Humulene Epoxide II, with retention of approximately 36% of original content compared to significant losses (up to 83%) with single-method approaches. [3]
Humulene Epoxide II requires appropriate safety precautions during handling and experimentation:
GHS Classification:
Recommended Precautions:
Humulene Epoxide II represents a promising bioactive sesquiterpenoid with demonstrated potential for pharmaceutical and nutraceutical development. Its distinct solubility profile—characterized by high lipophilicity (logP 3.8-4.5) and minimal aqueous solubility (0.6 mg/L)—dictates specific formulation strategies to overcome bioavailability challenges. The documented extraction methodologies, particularly supercritical CO₂ and ethanol extraction, provide robust protocols for obtaining this compound from natural sources with varying selectivity and yield.
The comprehensive analytical parameters presented, especially the GC-MS retention indices across multiple column types, empower researchers to accurately identify and quantify Humulene Epoxide II in complex matrices. As research continues to elucidate the full therapeutic potential of this compound, particularly in areas of inflammatory modulation and cellular protection, the protocols and data presented herein will facilitate standardized investigation and development across the research community.
Future research directions should prioritize nanocarrier optimization for enhanced delivery, metabolite identification for pharmacokinetic profiling, and comprehensive safety assessment to establish appropriate dosing guidelines for human applications.
Humulene oxide II (CAS No: 19888-34-7) is a sesquiterpene epoxide of significant pharmacological interest due to its demonstrated cytotoxic activity against various cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (leukemia) cells [1]. This oxygenated sesquiterpene derives from its precursor α-humulene, which was first identified in the essential oils of Humulus lupulus L. (common hop) from which it derived its name [2]. Humulene oxide II represents an oxidized transformation product that forms naturally in hops during storage and processing, with its concentration increasing as hops age due to oxidative processes [3].
The hop plant (Humulus lupulus L.) contains a complex mixture of secondary metabolites that can be categorized into three main classes: resins (α-acids, β-acids, and their derivatives), essential oils (monoterpenes, sesquiterpenes), and polyphenols [4] [5]. The essential oil fraction, where humulene oxide II is found, typically constitutes 0.5%-3.0% of the dry weight of hop cones and contains over 400 identified compounds [4]. Within this fraction, α-humulene and its oxidized derivatives belong to the sesquiterpene class (C15H24) characterized by their three-isoprene unit structure formed from the precursor farnesyl diphosphate [2]. The structural transformation from α-humulene to humulene oxide II occurs through oxidation, which can happen naturally during hop storage or be induced through specific extraction and processing conditions [3].
The initial extraction phase is critical for obtaining a hop essential oil fraction rich in sesquiterpenes while preserving the chemical integrity of thermally labile compounds like humulene oxide II. Several extraction methods have been developed, each with distinct advantages and limitations for industrial or laboratory-scale applications:
Supercritical CO₂ Extraction (SFE-CO₂): This method represents the gold standard for industrial-scale hop extraction, operating at temperatures between 40-50°C and pressures of 150-400 bar [4]. SFE-CO₂ provides exceptional selectivity for hop resins and essential oil components while avoiding the extraction of polyphenols and hard resins [4]. The technique offers superior penetration ability into plant matrices and leaves no solvent residues in the final extract, making it ideal for pharmaceutical applications [4]. A modification using liquid CO₂ at temperatures of 20-25°C and pressures of 50-60 bar can also be employed, though the resulting extract may demonstrate insufficient stability during storage [4].
Steam Distillation: This traditional approach involves passing steam through ground hop material, with the essential oil collected from the condensate via solvent extraction [4]. While effective, conventional steam distillation requires approximately 4 hours for a 100g sample of coarsely ground hops in 3L of water [4]. A continuous thin-layer steam distillation method was patented (US Patent 3436319 A) to improve efficiency, allowing complete recovery of hop essential oils while producing a residual hop extract containing other components in substantially unaltered form [4].
Alternative Green Extraction Technologies: Recent advances have demonstrated the effectiveness of several energy-efficient extraction methods:
The efficiency of humulene oxide II extraction depends significantly on optimizing key parameters to maximize yield while maintaining compound stability:
Table 1: Optimization Parameters for Humulene Oxide II Extraction
| Parameter | Optimal Range | Impact on Yield | Considerations |
|---|---|---|---|
| Temperature | 40-50°C (SFE-CO₂) | Higher temperatures increase solubility but risk thermal degradation | Critical for preserving sesquiterpene integrity; should not exceed 60°C |
| Pressure | 150-400 bar (SFE-CO₂) | Higher pressure increases solvent density and extraction efficiency | Equipment cost and safety considerations at industrial scale |
| Time | 30-60 min (modern methods) | Prolonged extraction increases yield but may co-extract undesirable compounds | UAE and PLE significantly reduce time requirements |
| Solvent Composition | Pure CO₂ or CO₂ with ethanol cosolvent | Ethanol addition (5-10%) improves polar compound extraction | Food-grade ethanol preferred for pharmaceutical applications |
| Raw Material Preparation | Coarsely ground hops, intact lupulin glands | Particle size reduction improves efficiency but may increase oxidation | Milling exposes lupulin glands to oxygen, accelerating degradation |
High-Performance Liquid Chromatography (HPLC) provides a robust method for analyzing acidic components in hop extracts. The optimized protocol for hop compound separation utilizes a Hypersil ODS2 column (250 mm × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of acetonitrile and 0.1% (v/v) phosphoric acid solution (pH 2.2) in a 65:35 ratio [7]. The flow rate should be maintained at 1.0 mL/min with the column temperature kept at ambient conditions (approximately 25°C). Detection is performed at 315 nm, which provides optimal sensitivity for hop acids and their derivatives [7]. This method achieves baseline separation of six key acidic components in hops (cohumulone, humulone, adhumulone, colupulone, lupulone, and adlupulone) and can be adapted for oxidized derivatives with appropriate method validation [7].
For essential oil analysis including humulene oxide II, Gas Chromatography-Mass Spectrometry (GC-MS) represents the primary analytical technique. The most frequently employed method for α-humulene isolation and quantification relies on hydrodistillation in a Clevenger-type apparatus followed by GC-MS analysis [2]. This approach allows for both quantification and verification of compound identity through mass spectral matching. Sample preparation should include careful dehydration of hop samples using anhydrous sodium sulfate prior to analysis to prevent water interference and hydrolysis reactions during the analytical process.
Structural confirmation of isolated humulene oxide II should incorporate multiple spectroscopic techniques:
Fourier Transform Infrared Spectroscopy (FT-IR): Characteristic epoxide ring absorption bands appear at approximately 840-950 cm⁻¹ (C-O stretching) and 3050-3070 cm⁻¹ (C-H stretching of epoxide group) [5]. The FT-IR spectrum should be compared against reference standards to verify compound identity and purity.
Ultraviolet-Visible Spectroscopy: While hop acids exhibit maximum absorbance at 325 nm and their oxidation products at 275 nm [3], humulene oxide II requires full spectrum scanning from 200-600 nm to identify characteristic absorption patterns [5].
Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR provide definitive structural elucidation. Historical structural identification of α-humulene was achieved through NMR spectroscopy [2], and similar approaches should be applied to humulene oxide II for complete structural verification.
The following integrated protocol outlines a systematic approach for obtaining high-purity humulene oxide II from hop starting material:
Hop Selection and Storage: Begin with hop varieties known for high sesquiterpene content, particularly those rich in α-humulene, which serves as the precursor for humulene oxide II. The Chinook variety has demonstrated α-humulene content of 31.50-34.62% of the essential oil fraction [2]. Verify raw material quality using the Hop Storage Index (HSI) method, which measures the degree of oxidation through spectrophotometric analysis at 275 nm and 325 nm [3]. Select hop samples with HSI values below 0.3, indicating minimal oxidative degradation prior to processing [3].
Sample Preparation: Grind hop cones coarsely (2-5 mm particle size) to enhance extraction efficiency while minimizing excessive destruction of lupulin glands, which can lead to accelerated oxidation [3]. For small-scale extractions, 100 g of dried hop material represents a practical starting quantity. Record the exact mass with precision (±0.01 g) for yield calculations throughout the process.
Supercritical CO₂ Extraction: Load the prepared hop material into the extraction vessel, ensuring even distribution to prevent channeling. Set the temperature to 45°C and gradually increase pressure to 300 bar. Maintain a CO₂ flow rate of 2-3 L/min for 60-90 minutes, collecting the output in a cooled collection vessel. The essential oil fraction will separate from the resinous components under these conditions [4]. For enhanced extraction of oxygenated compounds like humulene oxide II, add a polar cosolvent such as ethanol (5-10% of total solvent volume) to improve recovery [4].
Alternative Extraction Methods: If SFE-CO₂ is unavailable, employ ultrasound-assisted extraction followed by simple maceration (UAE+SM) as this combination has demonstrated global desirability scores of 64.5% with good recovery of target metabolites [6]. For this approach, use 80% methanol as the extraction solvent with a solid-to-liquid ratio of 1:10, sonicate at 40 kHz for 30 minutes at 50°C, followed by maceration for 12 hours with continuous agitation at 200 rpm.
Concentration and Preliminary Separation: Concentrate the essential oil fraction under a gentle stream of nitrogen gas to approximately 10% of the original volume. Perform initial separation using flash column chromatography with a stationary phase of silica gel (230-400 mesh) and a gradient elution starting with hexane (100%) and gradually increasing polarity to ethyl acetate:hexane (30:70) over 60 minutes [5]. Collect 10 mL fractions and monitor by TLC (Rf value for humulene oxide II approximately 0.4 in hexane:ethyl acetate 8:2).
Advanced Purification: Combine fractions containing humulene oxide II as confirmed by GC-MS analysis. For final purification, employ preparative HPLC with a C18 column (250 mm × 21.2 mm, 5 μm) using an isocratic mobile phase of acetonitrile:water (75:25) at a flow rate of 10 mL/min [7]. Monitor detection at 210 nm and collect peaks with retention times corresponding to humulene oxide II (typically 12-15 minutes under these conditions). Perform multiple injections (100-200 μL of concentrated sample) to obtain sufficient material for characterization.
Humulene oxide II requires specific storage conditions to maintain stability and prevent decomposition:
Table 2: Storage Conditions and Stability Parameters for Humulene Oxide II
| Parameter | Recommended Condition | Rationale | Risk Factors |
|---|---|---|---|
| Temperature | -20°C (powder) or -80°C (in solvent) | Prevents thermal degradation and epoxide ring opening | Higher temperatures accelerate decomposition |
| Light Exposure | Store in amber vials or dark conditions | Prevents photochemical degradation | UV light can catalyze rearrangement reactions |
| Atmosphere | Inert gas (N₂ or Ar) packaging | Minimizes oxidative degradation | Oxygen promotes further oxidation reactions |
| Solvent Compatibility | Ethanol or acetonitrile recommended | Maintains stability without catalyzing reactions | Strong acids/bases may open epoxide ring |
| Container Material | Glass with PTFE-lined caps | Prevents adsorption and leaching | Plastic may allow permeation of oxygen |
As indicated in the safety data, humulene oxide II is harmful if swallowed and exhibits very toxic to aquatic life with long-lasting effects [8]. Appropriate personal protective equipment including safety goggles, protective gloves, and impervious clothing should be worn when handling the compound, and all procedures should be conducted in well-ventilated areas [8].
For researchers transitioning from analytical to preparative scale, several factors require careful consideration:
Extraction Scale-Up: Industrial-scale supercritical CO₂ extraction systems can process hundreds of kilograms of hop material, but maintaining consistent temperature and pressure profiles across larger vessels is essential for reproducible results [4]. The relationship between vessel size and extraction efficiency follows a non-linear pattern, requiring empirical optimization at each scale increment.
Yield Expectations: The yield of humulene oxide II varies significantly based on hop variety, storage conditions, and extraction methodology. Starting with hop material containing 31.5-34.6% α-humulene in its essential oil [2], and considering that oxidation processes typically convert 10-21% of sesquiterpenes to oxidized forms in normally stored hops [3], the theoretical maximum yield of humulene oxide II would be approximately 0.5-1.2% of the essential oil fraction, or 0.01-0.03% of the starting dry hop material.
Quality Control Metrics: Implement rigorous quality control checkpoints throughout the isolation process. The Hop Storage Index (HSI) should be determined for raw materials (target: <0.3) [3], and the ratio of humulene to humulene epoxides can serve as a specific indicator of oxidation status relevant to humulene oxide II formation [3]. For the final product, establish purity specifications using HPLC (target: >90% purity) and confirm identity through spectral matching with reference standards when available.
The isolation of humulene oxide II from hops represents a multifaceted process requiring optimization at each stage from raw material selection through final purification. The integrated protocol outlined in these Application Notes leverages the most effective extraction technologies, with supercritical CO₂ extraction providing the optimal balance of efficiency and selectivity for industrial applications. Analytical confirmation through complementary techniques including GC-MS, HPLC, and NMR is essential for verifying compound identity and purity, particularly given the structural similarity of various sesquiterpenes in the essential oil fraction.
Future methodological developments will likely focus on extraction process intensification through techniques like ultrasound and microwave assistance, which have demonstrated significant improvements in yield and reduction in processing time for related hop compounds [6]. Additionally, the application of magnetic nanoparticle technology similar to that used for xanthohumol purification [5] may offer novel approaches for selective separation of humulene oxide II from complex essential oil mixtures. As research continues to elucidate the full pharmacological potential of this compound, particularly its cytotoxic mechanisms against cancer cell lines [1], the development of efficient, scalable isolation methods will remain essential for both research and potential therapeutic applications.
Humulene Epoxide II is an oxygenated sesquiterpene. The table below summarizes its core chemical identity and key analytical parameters crucial for its identification in complex mixtures.
| Property | Description |
|---|---|
| IUPAC Name | Not fully specified in search results |
| Common Names | Humulene Epoxide II, Humulene oxide I, α-humulene oxide [1] |
| Molecular Formula | C₁₅H₂₄O [1] |
| Molecular Weight | 220.3505 g/mol [1] |
| Chemical Structure | Epoxidized form of α-humulene [2] |
| Key Analytical Data | Retention Indices (RI) Non-polar column (e.g., HP-5): ~1600-1605 Polar column (e.g., RTX-Wax): ~2011 [1] |
Humulene Epoxide II is not a synthetic compound but is found in nature. Understanding its natural sources and studied biological effects can help contextualize its application in drug development.
A thorough analysis of the search results highlights areas where information is currently lacking, which is critical for your application notes.
Based on the general laboratory practices for terpenoid isolation inferred from the search results, the following high-level workflow can be conceptualized. This diagram represents a logical, multi-stage process for obtaining and identifying the compound, reflecting common approaches in natural product chemistry.
Given the identified gaps, here are actionable steps to acquire the detailed protocols you need:
I hope this structured compilation of available data provides a valuable starting point for your work. Should you require further information on the biological activities of α-humulene or general terpene extraction techniques, I am ready to assist.
The following table summarizes the key identifying information and physical properties for Humulene Oxide II.
| Property | Description |
|---|---|
| CAS Number | 19888-34-7 [1] [2] [3] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [2] [4] |
| Molecular Formula | C₁₅H₂₄O [1] [2] [3] |
| Molecular Weight | 220.35 g/mol [2] [3] [4] |
| Appearance | Solid/Powder [1] [2] [5] |
| Melting Point | 168 - 169.5 °C [2] |
Humulene Oxide II is classified according to GHS standards as follows [1]:
Adherence to these storage conditions is critical for maintaining the compound's stability [1] [5]:
Humulene Oxide II is a natural product found in plants like Zingiber striolatum. Research use primarily focuses on its cytotoxicity against specific human tumor cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (chronic myeloid leukemia) [3] [5]. It has also been studied for its antimalarial activities [5].
The diagram below outlines a general workflow for evaluating the cytotoxic effects of Humulene Oxide II, based on common cell-based assay practices.
Terpene compounds like Humulene Oxide II are susceptible to degradation from light, oxygen, and temperature. The following diagram illustrates a risk management approach to preserving stability during experiments [6].
The table below provides a quick-reference summary of the core handling and storage guidelines.
| Aspect | Key Parameter | Protocol Details |
|---|---|---|
| Storage | Long-term (Powder) | -20°C, tightly sealed, desiccated [1] [5] |
| Storage | Long-term (Solution) | -80°C, tightly sealed [1] |
| Storage | Working Solution | Store below -20°C; use quickly or prepare fresh [5] |
| Handling | Thawing | Equilibrate to RT in closed vial before opening (~1 hour) [5] |
| Handling | Personal Safety | Use gloves, goggles, and lab coat; avoid inhalation/ingestion [1] |
| Stability | Light Sensitivity | Store in dark; use amber or opaque vials [6] |
| Stability | Oxygen Sensitivity | Minimize headspace; seal containers tightly [6] |
Humulene Oxide II is a compound with promising research applications, particularly in oncology. Its successful investigation depends on strict adherence to the outlined safety, storage, and handling protocols. By mitigating risks associated with its toxicity and chemical instability, researchers can ensure the integrity of their samples and the reliability of their experimental data.
Humulene Epoxide II is a naturally occurring oxygenated sesquiterpene that belongs to the broader class of epoxide compounds characterized by a cyclic ether with three ring atoms. This secondary plant metabolite has gained significant research interest due to its structural complexity and diverse bioactivities. The compound is formally known as (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene with the chemical formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1] [2]. Humulene Epoxide II is a stereoisomer of humulene epoxide I, with both compounds sharing the same molecular formula but differing in their three-dimensional configuration [3].
This compound is particularly noteworthy in the context of aromatic plant biology and phytochemical research, where it contributes to the characteristic aromas of various medicinal and culinary plants. It frequently co-occurs with its precursor α-humulene and structurally related compounds such as β-caryophyllene and caryophyllene oxide [4] [2]. The epoxide functional group in its structure enhances its reactivity and biological activity compared to non-oxygenated terpenes, making it a compelling subject for pharmacological investigation. Research indicates that Humulene Epoxide II demonstrates promising anti-inflammatory and antitumor properties, positioning it as a potential lead compound for drug development against various chronic diseases [5].
Humulene Epoxide II exhibits distinct physicochemical properties that influence its behavior in experimental systems and potential applications. The compound possesses a bicyclic structure incorporating an epoxide ring, which contributes to both its stability and reactivity under various conditions. The following table summarizes key chemical and physical properties of Humulene Epoxide II:
Table 1: Chemical and Physical Properties of Humulene Epoxide II
| Property | Value/Specification | Reference |
|---|---|---|
| Chemical Formula | C₁₅H₂₄O | [1] [2] |
| Molecular Weight | 220.35 g/mol | [1] [2] |
| Boiling Point | 285-286°C at 760 mm Hg | [2] [5] |
| Melting Point | 168-169.5°C | [5] |
| Density | 0.907±0.06 g/cm³ (predicted) | [5] |
| Water Solubility | 0.62 mg/L at 25°C (estimated) | [2] |
| LogP | 4.514 (estimated) | [2] |
| CAS Registry Number | 19888-34-7 | [2] [5] |
The compound's relatively high boiling point and low water solubility are characteristic of medium molecular weight terpenoids, indicating high lipophilicity. This property significantly influences its absorption, distribution, and bioavailability in biological systems. The epoxide moiety represents the most reactive portion of the molecule, susceptible to nucleophilic attack and acid-catalyzed ring-opening reactions, which may contribute to its biological activities [2].
Humulene Epoxide II is widely distributed in various aromatic plants, though typically in relatively low concentrations. It has been identified as a minor constituent in several essential oils, where it contributes to the overall aromatic profile and potentially to the therapeutic effects of these botanical extracts. The following table documents the known natural occurrences of Humulene Epoxide II:
Table 2: Natural Occurrence of Humulene Epoxide II in Plant Species
| Plant Source | Family | Documented Concentration | Reference |
|---|---|---|---|
| Hops (Humulus lupulus) | Cannabaceae | Up to 40% of essential oil (varies by cultivar) | [4] |
| Cannabis (Cannabis sativa) | Cannabaceae | Variable (minor component) | [4] |
| American Beautyberry (Callicarpa americana) | Lamiaceae | 13.9% of essential oil | [2] |
| Anthocleista djalonensis | Loganiaceae | 12.7% of essential oil | [5] |
| Clove, Basil, Oregano, Black Pepper, Rosemary | Various | Detected but not quantified | [4] |
| Orlaya grandiflora (Montenegro sample) | Apiaceae | Not specified (Mediterranean climate) | [6] |
The chemical defense systems of insects also utilize Humulene Epoxide II. Research has identified it as the major component in the secretions of the first abdominal gland of Hotea gambiae plant bug larvae, where it likely functions as a predator deterrent [5]. This distribution across phylogenetically diverse species suggests convergent evolution in the production or accumulation of this compound, possibly due to its effectiveness in ecological interactions.
The identification and quantification of Humulene Epoxide II in complex biological matrices typically relies on chromatographic techniques coupled with various detection methods:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary analytical method for identifying and quantifying Humulene Epoxide II in essential oils and plant extracts. The compound elutes at characteristic retention times depending on the column and method used [6].
GC-Flame Ionization Detection (GC-FID): Often used alongside GC-MS for quantitative analysis, providing reliable quantification when reference standards are available [6].
Retention Indices: Comparison of retention times against known hydrocarbon standards (C₇-C₄₀) provides additional confirmation of compound identity [7].
Headspace Solid-Phase Microextraction (HS-SPME): This technique is particularly valuable for analyzing volatile compounds without extensive sample preparation, allowing for accurate representation of the aroma profile [7].
Humulene Epoxide II demonstrates significant anti-inflammatory activity through multiple mechanisms of action. Research indicates that the compound effectively reduces LPS-induced activation of the NF-κB signaling pathway, a master regulator of inflammatory responses [8]. This molecular mechanism represents one of the most thoroughly documented bioactivities for Humulene Epoxide II and its parent compound, α-humulene.
In experimental models, α-humulene has shown comparable efficacy to dexamethasone—a potent synthetic corticosteroid—in reducing inflammation in rat paw edema models [8]. This anti-inflammatory effect appears to be mediated through the downregulation of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as reduced production of prostaglandin E2 (PGE2) through inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression [8].
The systemic anti-inflammatory properties of humulene compounds have been demonstrated through both topical and oral administration routes, suggesting good tissue penetration and bioavailability. Notably, humulene has shown efficacy in aerosolized formulations for reducing airway inflammation, indicating potential applications in respiratory disorders [8]. These findings position Humulene Epoxide II as a promising candidate for development as a natural anti-inflammatory agent with potentially fewer side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Emerging research suggests that Humulene Epoxide II and related compounds exhibit selective cytotoxicity against various cancer cell lines. While direct studies on Humulene Epoxide II are limited, evidence from its structural analogs provides insight into its potential mechanisms:
Reactive Oxygen Species (ROS) Induction: α-Humulene has been shown to decrease cellular glutathione levels and promote ROS production in cancer cells, leading to oxidative stress and inhibition of cancer cell growth [8].
Apoptosis Induction: In colorectal cancer HT29 cells, α-humulene induced programmed cell death through death receptor 5 (DR5) and caspase-8 and -3-dependent signaling pathways, with a reported IC₅₀ value of 54 ± 3.0 μM [8].
Antimigratory Effects: Essential oils containing Humulene Epoxide II have demonstrated capacity to reduce cancer cell migration, particularly after short-term treatments, suggesting potential antimetastatic properties [6].
Synergistic Activity: Humulene compounds show enhanced anticancer effects when combined with conventional chemotherapeutic agents like paclitaxel, indicating potential for combination therapy approaches [8].
Recent studies on essential oils containing Humulene Epoxide II have confirmed dose-dependent antitumor effects in human colon cancer HCT-116 and breast cancer MDA-MB-231 cell lines, with viability reductions exceeding 40% at highest concentrations [6]. These oils also demonstrated proapoptotic activity with elevated caspase-3 activation in a dose- and time-dependent manner, along with significant reductions in cancer cell migratory capacity [6].
Beyond its anti-inflammatory and anticancer properties, Humulene Epoxide II demonstrates several other biologically relevant activities:
Antioxidant Capacity: Although not considered a potent direct antioxidant, Humulene Epoxide II contributes to the overall antioxidant activity of essential oils. Studies have shown that essential oils containing this compound can decrease concentrations of superoxide anion radical in treated cells and affect nitric oxide (NO) bioavailability [6].
Antimicrobial Effects: While specific data on Humulene Epoxide II is limited, essential oils containing this compound have demonstrated selective toxicity toward cyanobacteria such as Oscillatoria perornata, with complete growth inhibition observed at 28.5 μg/mL [2].
Allelochemical Function: In its natural context, Humulene Epoxide II serves as a chemical defense compound in both plants and insects, acting as a deterrent against herbivores and pathogens [5].
Protocol 1: Hydrodistillation of Essential Oils from Plant Material
This standard protocol is adapted from methods used in recent studies on essential oils containing Humulene Epoxide II [6] [7]:
Plant Material Preparation: Collect aerial parts of source plants (e.g., Artemisia species, Callicarpa americana, Orlaya grandiflora) during flowering stage. Dry at 25°C in dark, inert atmosphere for 20 days. Grind dried material to 2 mm particle size using a cross beater mill.
Hydrodistillation Setup: Place 200 g of dried, ground plant material in a 5 L round-bottom flask. Add 3 L of deionized water. Assemble a Clevenger-type apparatus according to standard specifications.
Extraction Parameters: Heat mixture using isothermal mantle at controlled rate to maintain gentle boiling. Continue distillation for 3 hours after first drop of condensate appears.
Oil Collection: Separate essential oil from aqueous phase. Dry over anhydrous sodium sulfate (approximately 1 g per 10 mL oil). Store in sealed amber vials at 4°C until analysis.
Yield Calculation: Determine essential oil yield as percentage (w/w) using formula: (mass of essential oil obtained / mass of dry plant material) × 100.
Protocol 2: GC-MS Analysis of Humulene Epoxide II
Sample Preparation: Dilute essential oil in hexane or dichloromethane (typically 1:100 v/v). Filter through 0.22 μm PTFE membrane prior to injection.
GC-MS Parameters:
Identification: Compare mass spectra and retention indices with authentic standards when available. Use NIST/Adams libraries for preliminary identification. Confirm using relative retention indices compared to n-alkane series.
Protocol 3: Assessment of Anticancer Activity In Vitro
Cell Culture: Maintain human cancer cell lines (e.g., HCT-116, MDA-MB-231) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO₂.
Treatment Preparation: Dissolve essential oil or purified Humulene Epoxide II in DMSO (final concentration ≤0.1%). Prepare serial dilutions in complete cell culture medium.
Cell Viability Assay (MTT):
Apoptosis Assay (Caspase-3 Activation):
Migration Assay (Wound Healing):
Protocol 4: Anti-inflammatory Activity Assessment
Cell-Based NF-κB Inhibition Assay:
Cytokine Measurement:
Despite promising preliminary findings, research on Humulene Epoxide II faces several significant limitations that require attention:
Mechanistic Specificity: While the bioactivities of humulene are reasonably well-documented, specific studies on Humulene Epoxide II's molecular targets and mechanisms remain limited. Future research should focus on elucidating its precise molecular interactions using techniques such as molecular docking studies, receptor binding assays, and proteomic approaches [8].
Purification Challenges: Most current studies utilize essential oils containing Humulene Epoxide II rather than the purified compound. Development of efficient preparative-scale purification protocols would enable more definitive studies on its specific biological activities [5].
Synthetic Approaches: Current synthetic methods for Humulene Epoxide II are inefficient, with existing routes requiring difficult separations from similar isomers. Development of stereoselective synthetic pathways would ensure adequate supply for comprehensive pharmacological evaluation [3].
In Vivo Validation: Nearly all current knowledge derives from in vitro studies. Well-designed animal model studies are needed to evaluate pharmacokinetics, bioavailability, toxicity, and in vivo efficacy [8] [6].
Structure-Activity Relationships: Systematic modification of the Humulene Epoxide II structure could yield compounds with enhanced potency or selectivity. Research should explore the contribution of the epoxide moiety and other structural features to its bioactivity through analog synthesis and evaluation [8].
The following diagram illustrates the documented and proposed mechanisms of action for Humulene Epoxide II, along with potential research directions:
Figure 1: Documented and proposed mechanisms of action for Humulene Epoxide II, along with potential therapeutic applications. Solid lines represent mechanisms with experimental support, while dashed lines represent proposed mechanisms requiring further validation.
Humulene Epoxide II represents a promising phytochemical with demonstrated anti-inflammatory and anticancer properties in preliminary studies. Its presence in multiple medicinal plants and their traditional uses supports its potential therapeutic relevance. However, advancement in this field requires standardized purification methods, comprehensive mechanistic studies using purified compounds, and validation in relevant disease models. Researchers should prioritize overcoming the current limitations in compound availability and mechanistic understanding to fully elucidate the therapeutic potential of this intriguing natural epoxide.
Humulene epoxide II is a naturally occurring oxygenated sesquiterpene that has garnered significant research interest due to its diverse biological activities and potential therapeutic applications. This compound, systematically named (1R,4E,8E,11R)-4,7,7,11-tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,8-diene, is characterized by a unique bicyclic structure containing an epoxy functional group that contributes to its chemical reactivity and biological properties [1]. Humulene epoxide II has been identified in various aromatic plants, including hops (Humulus lupulus), ginger species, sage, ginseng, and cannabis [2] [3]. While traditionally recognized as a contributor to the characteristic aroma of hops and beer, recent research has revealed substantial anti-inflammatory, cytotoxic, and antimicrobial properties that position this compound as a promising candidate for pharmaceutical development [4] [3].
These Application Notes and Protocols provide a comprehensive technical resource for researchers investigating the biosynthesis, production, and applications of humulene epoxide II. The documentation integrates current scientific knowledge with practical methodologies to support systematic investigation of this valuable natural product. Particular emphasis is placed on the biosynthetic pathway in plant systems, heterologous production in engineered microorganisms, and standardized analytical protocols for identification and quantification. The information presented herein is specifically tailored to meet the needs of research scientists and drug development professionals working in natural product chemistry, synthetic biology, and pharmaceutical development.
The biosynthesis of humulene epoxide II in plants follows the universal sesquiterpenoid pathway with specific oxidation steps that confer its structural uniqueness. The pathway initiates with the central terpenoid precursor isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), which are derived from both the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids [2]. Sesquiterpenes are primarily synthesized via the MVA pathway in the cytosol of plant cells, where three molecules of IPP are condensed with one molecule of DMAPP to form the C15 intermediate farnesyl diphosphate (FPP). This reaction is catalyzed by the enzyme farnesyl diphosphate synthase (FPPS) [5].
The committed step in humulene epoxide II biosynthesis involves the cyclization of FPP by α-humulene synthase (HUM), which catalyzes the formation of the macrocyclic triene α-humulene through a carbocation-mediated mechanism [6] [5]. This enzyme has been characterized from various plant species, including Zingiber zerumbet (shampoo ginger), where it produces α-humulene as the major product (95%) alongside minor amounts of β-caryophyllene (5%) [6]. The final biosynthetic step involves the regio-selective epoxidation of α-humulene at the C6-C7 double bond, catalyzed by cytochrome P450-dependent monooxygenases, specifically α-humulene epoxidase, to yield humulene epoxide II [2].
In plant systems, the biosynthesis of humulene epoxide II is subject to multiple layers of regulation, including temporal and spatial expression of biosynthetic genes, subcellular compartmentalization, and substrate channeling. The enzymatic machinery is often organized in metabolic complexes that facilitate efficient conversion of intermediates while minimizing cross-talk with competing pathways. Research indicates that humulene epoxide II accumulation is frequently associated with specialized secretory structures in plants, such as glandular trichomes in hops and resin ducts in ginger species, where the compound likely functions in plant defense against herbivores and pathogens [2].
Table 1: Key Enzymes in Humulene Epoxide II Biosynthetic Pathway
| Enzyme | EC Number | Reaction Catalyzed | Cofactors/Requirements |
|---|---|---|---|
| Farnesyl diphosphate synthase (FPPS) | EC 2.5.1.10 | Condensation of IPP with DMAPP to form FPP | Mg²⁺ or Mn²⁺ |
| α-Humulene synthase (HUM) | EC 4.2.3.- | Cyclization of FPP to form α-humulene | Mg²⁺, K⁺ |
| α-Humulene epoxidase (CYP) | EC 1.14.14.- | Epoxidation of α-humulene to humulene epoxide II | NADPH, O₂ |
The following diagram illustrates the complete biosynthetic pathway of humulene epoxide II in plants, highlighting key intermediates, enzymatic transformations, and subcellular compartmentalization:
Traditional extraction of humulene epoxide II from native plant sources remains a common method for obtaining this compound, particularly for research purposes. The compound has been successfully isolated from various plant species, with reported concentrations varying significantly based on plant tissue, developmental stage, and environmental conditions [4] [2]. Steam distillation and hydrodistillation are the most frequently employed methods for extracting humulene epoxide II from plant materials, followed by purification using chromatographic techniques such as silica gel column chromatography and preparative thin-layer chromatography [4].
Recent research on Tetraclinis articulata trunk bark essential oil revealed humulene epoxide II concentrations ranging from 2.6% to 7.2% across different fractions, demonstrating the variability in content even within different parts of the same plant [4]. Similar studies on Callicarpa americana reported the compound as a major component, comprising 13.9% of the essential oil [1]. While plant extraction provides the authentic natural product, this approach faces limitations in scalability, seasonal variability, and low overall yields, prompting the development of alternative production methods.
Metabolic engineering approaches have emerged as promising strategies for sustainable and scalable production of humulene epoxide II and its precursor α-humulene. Recent advances in synthetic biology and systems metabolic engineering have enabled the reconstruction of plant sesquiterpene biosynthetic pathways in industrially relevant microorganisms [6] [7].
Table 2: Heterologous Production Systems for α-Humulene (Humulene Epoxide II Precursor)
| Host Organism | Engineering Strategy | Titer Achieved | Carbon Source | Reference |
|---|---|---|---|---|
| Yarrowia lipolytica | Peroxisome engineering, 15-gene expression | 5.9 g/L | Waste cooking oil | [7] |
| Escherichia coli | Heterologous mevalonate pathway, in situ adsorption | 60.2 mg/L | Glucose | [6] |
| Saccharomyces cerevisiae | Organelle engineering, pathway optimization | 4115.42 mg/L | Glucose | [7] |
| Candida tropicalis | Overexpression of rate-limiting enzymes | 4.12 g/L | Glucose | [7] |
A particularly innovative approach demonstrated the use of waste cooking oil (WCO) as a low-cost carbon source for α-humulene production in engineered Yarrowia lipolytica [7]. This strain employed peroxisome engineering to localize the entire α-humulene biosynthetic pathway, along with double copies of α-humulene synthase (ACHS2) and hydroxymethylglutaryl-CoA reductase (HMG1), resulting in significantly improved titers. The conversion of waste materials to valuable sesquiterpenes represents both an economically viable and environmentally sustainable production strategy.
The following workflow illustrates the integrated bioprocess for humulene production in engineered Yarrowia lipolytica using waste cooking oil:
For research purposes, humulene epoxide II can also be prepared through semi-synthetic approaches by chemical epoxidation of α-humulene. This method employs transition metal catalysts, such as manganese(II) chloride, with tert-butyl hydroperoxide (TBHP) as an oxidizing agent [6]. Although this approach offers a straightforward route to the compound, it typically results in lower selectivity compared to enzymatic epoxidation, generating byproducts that require subsequent purification. The chemical synthesis approach is particularly valuable for producing reference standards and for structure-activity relationship studies where analogs of the natural product are desired.
Protocol 1: Hydrodistillation Extraction from Plant Tissue
This protocol describes the standard procedure for extracting humulene epoxide II from plant materials using hydrodistillation, based on methodologies employed in the analysis of Tetraclinis articulata and other medicinal plants [4].
Materials and Reagents:
Procedure:
Note: Extraction efficiency varies significantly with plant seasonality and tissue type. Optimal yields are typically obtained from mature plants during flowering stages.
Protocol 2: Qualitative and Quantitative Analysis by GC-MS
This protocol outlines the standard procedure for identifying and quantifying humulene epoxide II in essential oils or extracts using GC-MS, based on established analytical methods [4] [1].
Materials and Equipment:
Chromatographic Conditions:
Procedure:
Quality Control:
Protocol 3: Structural Confirmation by NMR Spectroscopy
For complete structural elucidation of isolated humulene epoxide II, this protocol describes comprehensive NMR analysis, referencing published data [8].
Materials and Equipment:
Procedure:
Expected Key NMR Assignments (in CDCl₃):
Structural Verification:
Humulene epoxide II has demonstrated a range of significant biological activities in experimental studies, suggesting substantial potential for therapeutic development. The compound has exhibited potent anti-inflammatory properties comparable to the pharmaceutical anti-inflammatory agent dexamethasone in animal models [3]. Research has shown that humulene epoxide II produces both topical and systemic anti-inflammatory effects, potentially through modulation of cytokine signaling pathways and inhibition of pro-inflammatory mediators [3].
In cytotoxicity studies, humulene epoxide II has shown selective activity against various cancer cell lines. Investigations with Tetraclinis articulata essential oil fractions containing humulene epoxide II demonstrated moderate cytotoxic effects against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines, with IC₅₀ values ranging from 25.7 to 96.5 μg/mL [4]. The compound has also exhibited antimicrobial and insect-repellent properties, with studies reporting effectiveness against mosquitoes and various bacterial strains [2] [1].
Table 3: Documented Biological Activities of Humulene Epoxide II
| Biological Activity | Experimental Model | Observed Effects | Potential Mechanisms |
|---|---|---|---|
| Anti-inflammatory | Animal models (rodents) | Topical and systemic reduction of inflammation; comparable to dexamethasone | Inhibition of pro-inflammatory cytokines; possible NF-κB pathway modulation |
| Cytotoxic/Anticancer | Human tumor cell lines (MCF-7, DLD-1, SW620, MDA-MB-231) | IC₅₀ values of 25.7-96.5 μg/mL; synergistic with β-caryophyllene | Induction of apoptosis through ROS generation; cell cycle arrest |
| Antimicrobial | Various bacterial strains; fungal species | Growth inhibition at moderate concentrations; synergistic with antibiotics | Membrane disruption; inhibition of essential enzymes |
| Insect repellent | Aedes aegypti mosquitoes | Significant repellent activity | Olfactory receptor disruption; deterrence |
The diverse biological activities of humulene epoxide II position it as a promising candidate for several research and development applications:
Pharmaceutical Development:
Agricultural Applications:
Fragrance and Flavor Industry:
Humulene epoxide II is a sesquiterpene epoxide that has garnered significant research interest due to its presence in various medicinal plants and potential therapeutic applications. This oxygenated sesquiterpene represents an oxidized form of α-humulene and belongs to a broader class of epoxide compounds characterized by a cyclic ether with three ring atoms. As a secondary metabolite, Humulene epoxide II contributes to the aromatic profiles of many plants and has been identified as a potentially bioactive compound in several pharmacological studies. Recent investigations have highlighted its potential in antiviral therapies and neuroprotective applications, positioning it as a compelling subject for analytical standardization and pharmacological characterization [1] [2] [3]. The compound occurs naturally in various food sources and medicinal plants, including Salvia officinalis, rosemary (Rosmarinus officinalis), ginger (Zingiber officinalis), allspice (Pimenta dioica), and certain alcoholic beverages, though it has not been quantitatively measured in these sources [1].
The structural complexity of Humulene epoxide II, featuring specific stereochemistry and an epoxide functional group, necessitates precise analytical methods for accurate identification, quantification, and characterization. This document provides comprehensive application notes and standardized protocols to support researchers in pharmaceutical development, natural product chemistry, and analytical science in their investigation of this promising compound. The protocols outlined herein have been optimized based on current research findings and technological capabilities to ensure reproducible results and cross-study comparability [3] [4].
Humulene epoxide II (C₁₅H₂₄O) is an epoxide derivative of α-humulene, featuring a distinctive bicyclic structure with an epoxide functional group. According to IUPAC nomenclature, it is designated as (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene. The compound has a molecular weight of 220.3505 g/mol with a monoisotopic mass of 220.18271539 g/mol [5] [1]. Its chemical structure incorporates specific stereochemical configurations that are essential for its biological activity and analytical characterization.
Table 1: Fundamental Chemical Properties of Humulene Epoxide II
| Property | Value/Specification | Reference |
|---|---|---|
| CAS Registry Number | 19888-34-7 | [1] |
| Chemical Formula | C₁₅H₂₄O | [5] [1] |
| Molecular Weight | 220.3505 g/mol | [5] [1] |
| IUPAC Name | (3Z,7Z)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | [1] |
| InChI Key | QTGAEXCCAPTGLB-QZFXXANLSA-N | [1] |
| SMILES Notation | C\C1=C\CC(C)(C)\C=C/CC2(C)OC2CC1 | [1] |
Experimental and predicted physicochemical parameters provide crucial information for analytical method development and pharmacological assessment. Humulene epoxide II exhibits low water solubility but demonstrates good lipophilicity, as indicated by its predicted logP value. These characteristics influence its behavior in chromatographic systems and its potential for biological membrane permeation.
Table 2: Experimental and Predicted Physicochemical Parameters
| Parameter | Value | Type | Reference |
|---|---|---|---|
| Boiling Point | 285-286°C @ 760 mm Hg | Experimental | [1] |
| Water Solubility | 0.62 mg/L @ 25°C | Estimated | [1] |
| LogP | 4.514 (est.) | Estimated | [1] |
| Predicted Water Solubility | 0.0081 g/L | ALOGPS Prediction | [1] |
| Predicted LogP | 5.03 | ALOGPS Prediction | [1] |
| Hydrogen Bond Acceptor Count | 1 | Molecular Descriptor | [1] |
| Hydrogen Bond Donor Count | 0 | Molecular Descriptor | [1] |
| Polar Surface Area | 12.53 Ų | Molecular Descriptor | [1] |
The epoxide functional group in Humulene epoxide II's structure contributes to its chemical reactivity and potential biological interactions. This moiety may participate in nucleophilic substitution reactions under specific conditions, a consideration important for both analytical sample preparation and understanding its mechanism of biological activity. The compound complies with Lipinski's Rule of Five, predicting favorable oral bioavailability, with no violations reported in screening studies [3] [1].
Humulene epoxide II has emerged as a promising candidate in antiviral research, particularly against SARS-CoV-2. In a comprehensive molecular docking study screening 184 natural compounds from essential oils, Humulene epoxide II demonstrated significant binding affinity for four target proteins essential for the SARS-CoV-2 lifecycle [2]. This in silico investigation revealed that the compound exhibits strong potential for inhibiting viral replication mechanisms through multi-target interactions. The study further indicated that Humulene epoxide II and other selected compounds showed low toxicity profiles and favorable probabilities for cell permeability, suggesting their potential as safe and effective antiviral agents [2]. These computational findings provide a robust foundation for further experimental validation and drug development efforts targeting COVID-19 and related coronaviruses.
The antiviral potential of Humulene epoxide II was identified through a systematic investigation of Brazilian essential oils with previously reported antiviral activity. This research approach leveraged the chemical diversity of natural products to discover compounds with specific activity against SARS-CoV-2 molecular targets. The study highlighted the importance of Humulene epoxide II's structural features in forming stable interactions with viral proteins, which may disrupt critical functions such as host cell entry, replication, or virion assembly [2]. These findings are particularly significant given the ongoing need for broad-spectrum antiviral agents capable of addressing current and emerging viral threats.
In a groundbreaking 2025 study investigating neuroprotective natural compounds for neurodevelopmental disorders (NDDs), Humulene epoxide II (referenced as α-humulene epoxide) was identified as one of ten promising candidates from an initial pool of 2,634 natural compounds [3]. The research employed a sophisticated integrative computational pipeline combining in silico screening, network pharmacology, and molecular docking approaches. The study demonstrated that Humulene epoxide II exhibits favorable drug-likeness properties, including high gastrointestinal absorption and blood-brain barrier permeability, with a bioavailability score of 0.55 [3].
The neuroprotective mechanism of Humulene epoxide II appears to involve interactions with key targets implicated in neurodevelopmental pathways. Network pharmacology analysis revealed significant interactions between compound targets and NDD-associated genes, with particular enrichment in pathways related to neurodevelopment, cognition, and synaptic regulation [3]. Three primary targets emerged as central hubs: CSNK2B, GRIN1, and MAPK1. Molecular docking studies confirmed Humulene epoxide II's high-affinity binding to these targets, supported by stable interactions with catalytic residues [3]. These findings position Humulene epoxide II as a promising multi-target compound for addressing the complex pathophysiology of neurodevelopmental disorders.
GC-MS represents the most widely employed method for identifying and quantifying Humulene epoxide II in complex plant matrices. The following optimized protocol has been demonstrated to provide excellent separation and accurate characterization of Humulene epoxide II in Salvia officinalis extracts and other plant materials [4]:
Sample Preparation: Homogenize plant tissue (100-200 mg) in liquid nitrogen to a fine powder. Transfer the powdered tissue to a glass vial and add 10 mL of n-hexane. Incubate the mixture with continuous shaking at 36°C and 210 rpm for 73 hours. Centrifuge the extract at 5,050 rpm for 9 minutes at 5°C to remove plant debris. Transfer the clarified supernatant to a fresh vial and concentrate under a gentle nitrogen stream to approximately 500 μL [4].
GC-MS Parameters:
Identification: Identify Humulene epoxide II by comparing its retention index and mass spectrum with reference standards and library data (NIST, Wiley, and VOC libraries). The compound typically elutes between 25-30 minutes under these conditions [4].
Table 3: Predicted Retention Times for Humulene Epoxide II Across Various Chromatographic Methods
| Chromatographic Method | Retention Time | Reference |
|---|---|---|
| Waters ACQUITY UPLC BEH C18 (Standard) | 5.89 minutes | [1] |
| Predicted by Siyang algorithm | 16.62 minutes | [1] |
| ReTip Algorithm Prediction | 1.78 minutes | [1] |
| Fem_Lipids (Ascentis Express C18) | 435.6 seconds | [1] |
| Life_New (RP Waters UPLC HSS T3 C18) | 235.2 seconds | [1] |
| RIKEN (Waters UPLC BEH C18) | 121.0 seconds | [1] |
Understanding the biosynthetic regulation of Humulene epoxide II requires assessment of terpene synthase gene expression. The following qRT-PCR protocol has been optimized for Salvia species and can be adapted for other plants producing Humulene epoxide II [4]:
RNA Extraction: Homogenize 100 mg of plant tissue in liquid nitrogen. Extract total RNA using TRIzol Reagent according to the manufacturer's protocol. Assess RNA purity spectrophotometrically (A260/A280 ratio of 1.8-2.0) and confirm integrity by 1.4% agarose gel electrophoresis [4].
cDNA Synthesis: Treat 1 μg of total RNA with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using M-Malva Reverse Transcriptase with oligo(dT) primers. Synthesize the second strand with DNA Polymerase I and RNase H [4].
qRT-PCR Reaction:
This protocol has been successfully applied to investigate the relationship between chemical mutagen treatments and terpene biosynthesis, revealing that SoHUMS expression correlates with Humulene epoxide II production in a mutagen concentration-dependent manner [4].
The comprehensive characterization of Humulene epoxide II involves a multi-stage process from sample preparation to data analysis. The following workflow provides a visual representation of the key steps in the analytical protocol:
Figure 1: Analytical characterization workflow for Humulene epoxide II from sample preparation to quantification
The investigation of Humulene epoxide II's pharmacological potential involves a systematic approach combining computational and experimental methods:
Figure 2: Pharmacological assessment workflow for Humulene epoxide II from screening to therapeutic evaluation
The standardized protocols presented herein enable reliable quality assessment of herbal products containing Humulene epoxide II. Implementation of these methods allows for batch-to-batch consistency evaluation and verification of raw material authenticity. In the context of Brazilian medicinal plants, where Humulene epoxide II has been identified as a constituent of species with traditional uses such as Cordia curassavica (anti-inflammatory), Croton heliotropiifolius (stimulant), and Lantana camara (expectorant), these analytical methods provide crucial quality control parameters [2]. The GC-MS protocol specifically facilitates the establishment of chemical fingerprints for herbal preparations, ensuring standardized potency in products developed from these traditional medicines.
The integration of analytical characterization with pharmacological assessment positions Humulene epoxide II as a promising candidate for drug discovery pipelines. Its favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability predicted in silico, coupled with its multi-target mechanism of action, make it particularly attractive for development against complex disorders [3]. Researchers can implement the described protocols to establish structure-activity relationships through systematic modification of the humulene scaffold, potentially enhancing its therapeutic efficacy and selectivity. The combination of GC-MS analysis and gene expression studies further enables the investigation of biosynthetic regulation, which could support bioproduction efforts through metabolic engineering approaches.
In botanical studies, the precise quantification of Humulene epoxide II serves as a chemical marker for species identification and chemotaxonomic classification. The protocols enable researchers to investigate environmental and genetic factors influencing terpene biosynthesis in plants, as demonstrated in mutation breeding studies with Salvia officinalis [4]. The correlation between SoHUMS gene expression and Humulene epoxide II accumulation provides insights into the regulatory mechanisms of sesquiterpene biosynthesis, with applications in plant breeding programs aimed at enhancing beneficial phytochemical profiles. These approaches facilitate the selection of plant varieties with optimized production of target compounds like Humulene epoxide II.
Humulene epoxide II represents a chemically unique and pharmacologically promising sesquiterpene epoxide with demonstrated potential in antiviral and neuroprotective applications. The comprehensive analytical protocols and research methodologies detailed in this document provide researchers with standardized approaches for investigating this compound across various contexts. The integration of advanced chromatographic techniques with molecular biology methods creates a robust framework for elucidating the biosynthesis, regulation, and therapeutic mechanisms of Humulene epoxide II.
As research continues to uncover the full therapeutic potential of this compound, the standardized methodologies presented here will ensure consistency and comparability across studies. Future research directions should include more extensive in vivo validation of its pharmacological activities, investigation of its synergistic effects with other bioactive compounds, and development of innovative formulations to enhance its bioavailability and targeted delivery. The ongoing scientific investigation of Humulene epoxide II, facilitated by these standardized protocols, promises to further illuminate its therapeutic potential and applications in medicine and natural product research.
Humulene Epoxide II is susceptible to degradation primarily through rearrangement and oxidation reactions, influenced by factors like pH, temperature, and light [1] [2].
| Risk Factor | Observed Effect on Humulene Epoxide II / Related Terpenes | Primary Degradation Products/Outcomes |
|---|---|---|
| Acidic Conditions | Complex transannular cyclizations in aqueous solution at pH 4 [1]. | Bicyclic and tricyclic ring systems [1]. |
| UV Light & Heat | General sensitivity of terpenes; rearrangement and oxidation [2]. | p-Cymene identified as a major aging marker for terpenes [2]. |
| Atmospheric Oxygen | General sensitivity of terpenes leading to oxidation [2]. | Various oxidation products; potential for decreased pharmacological activity [2]. |
To mitigate the identified risks, the following handling and storage practices are recommended.
| Protocol | Recommendation | Rationale |
|---|---|---|
| Storage Solvent | Store dissolved in a non-protic, inert solvent (e.g., isooctane, dichloromethane, pentane) [3]. | Prevents acid-catalyzed hydrolysis and rearrangement [1] [3]. |
| Storage Temperature | Store at or below -20°C. | Slows kinetic processes and thermal degradation [2]. |
| Headspace Control | Use under an inert atmosphere (N₂ or Ar) in sealed vials. | Minimizes exposure to atmospheric oxygen and moisture [2]. |
| Light Exposure | Store in the dark (e.g., amber vials, foil-wrapped). | Prevents photooxidation and UV-induced rearrangements [2]. |
For quality control, use analytical methods to monitor stability and consider in-process protection strategies.
This workflow outlines key steps for handling Humulene Epoxide II in experiments.
What are the primary signs of Humulene Epoxide II degradation? A change in the sample's physical appearance, such as darkening or increased viscosity, can be an initial indicator. Analytically, the most reliable signs are a decrease in the Humulene Epoxide II peak and the emergence of new peaks (e.g., for p-cymene or other cyclized products) in GC-MS chromatograms [2].
Can I purify a partially degraded sample of Humulene Epoxide II? Purification is challenging due to the structural similarity of degradation products. Techniques like preparatory thin-layer chromatography (PTLC) or silica gel column chromatography may be attempted, but prevention through proper handling is a more reliable strategy.
Are the enantiomers of Humulene Epoxide II stable? Current evidence suggests that environmental stresses like UV light and heat do not cause enantiomeric conversion. Observed changes in enantiomeric ratios in natural extracts are more likely due to the degradation of other terpenes [2].
Based on its chemical properties, the following storage practices are recommended to maximize the stability of Humulene Oxide II [1] [2]:
| Factor | Recommended Condition | Rationale & Supporting Evidence |
|---|---|---|
| Physical Form | Purified solid (powder) | Preferred over oil for enhanced stability; purified via flash column chromatography (FCC) [1] |
| Temperature | Store at +4 °C or lower | "Stored at low temperatures (4°C)" for essential oils containing similar compounds; freezing may further enhance long-term stability [3] |
| Light Sensitivity | Protect from light (amber glass, dark place) | Standard practice for light-sensitive organic compounds to prevent photochemical decomposition |
| Atmosphere | Inert atmosphere (Argon, Nitrogen) | Reaction mixture degassed with argon; inert conditions prevent oxidative degradation [1] |
| Solubility | Soluble in DMSO, Chloroform, Acetone, Ethyl Acetate | Consider solubility for preparing stock solutions [2] |
1. What is the primary decomposition pathway I should be concerned with? The main concern is oxidation. Humulene Oxide II is a complex organic molecule with epoxy and alkene functional groups, which can be sensitive to atmospheric oxygen, leading to the formation of various oxidative by-products [1] [4]. Storing the compound as a solid under an inert atmosphere significantly mitigates this risk.
2. Can I store Humulene Oxide II as a solution? What solvent is best? While possible, storage as a solid is generally preferred for long-term stability. If storage in solution is necessary:
3. How can I verify the purity of my compound after storage? Regular purity checks are essential. The following analytical techniques are recommended, as used in its characterization [1]:
The workflow below outlines a systematic approach to identify and address stability issues.
Problem: Visible changes in physical appearance or consistency.
Problem: TLC analysis shows new, unexpected spots.
Problem: NMR or GC-MS analysis indicates a drop in purity.
The chemical composition of ginger oil is highly variable [1]. Optimizing for a specific minor component like humulene oxide II requires a systematic, multi-factorial approach.
The table below compares modern extraction methods suitable for thermally sensitive compounds like humulene oxide II.
| Extraction Method | Key Operating Parameters | Principle & Advantages | Considerations for Humulene Oxide II |
|---|---|---|---|
| Instantaneous Controlled Pressure Drop (DIC) [2] | Saturated steam pressure, processing time, number of cycles. | Applies compression-decompression cycles; high efficiency, low energy, prevents thermal degradation [2]. | Highly promising for preserving oxide compounds; optimal parameters need experimental determination. |
| Microwave-Assisted Hydrodistillation (MAHD) [3] [4] | Microwave power, irradiation time, water-to-material ratio. | Internal heating accelerates extraction; higher yield and speed vs. traditional methods [3]. | Faster process may reduce thermal exposure; allows for precise control of energy input. |
| Supercritical Fluid Extraction (SFE) [4] | Pressure, temperature, CO₂ flow rate, use of co-solvents. | Uses supercritical CO₂; high selectivity, solvent-free, low thermal stress [4]. | Excellent for non-polar compounds; pressure/temperature can be tuned for sesquiterpene oxides. |
| Solvent-Free Microwave Extraction (SFME) [1] | Microwave power, extraction time. | Direct microwave heating of plant material; high yield of volatile compounds [1]. | Good for thermolabile compounds; direct interaction with microwaves may require optimization. |
The following workflow outlines the key stages for developing and optimizing your extraction process:
Beyond the extraction method itself, these pre-extraction and analytical factors are critical:
| Factor | Impact & Optimization Strategy |
|---|---|
| Raw Material | Geographical origin, cultivation conditions, harvest time, and plant part significantly impact oil composition and yield [5] [1]. Strategy: Source and characterize ginger from different suppliers; use fresh or carefully dried rhizomes. |
| Pre-processing | Drying temperature and particle size after grinding affect oil release and quality [5]. Strategy: Use low-temperature drying (e.g., freeze-drying) and standardized grinding to a uniform, optimal particle size. |
| Analytical Method | Accurate quantification is essential. Humulene oxide II is a specific stereoisomer. Strategy: Use GC-MS for identification and GC-FID with a validated method and internal standard for precise quantification [3]. Confirm identity with a pure standard [6]. |
Why can't I find a ready-made protocol for humulene oxide II? Humulene oxide II is often a minor component in ginger oil, and research focuses on major compounds like α-zingiberene [1] or zerumbone (in wild ginger) [5]. Optimizing for a specific minor compound requires dedicated, project-specific method development.
My ginger oil yield is high, but the concentration of humulene oxide II is low. What should I do? This indicates your method is efficient at extracting total oil but not selective for your target. You should:
What is the biggest challenge in optimizing for a single compound like this? The primary challenge is managing the complexity and variability of the natural source. A multi-variable approach (e.g., using Design of Experiments, or DoE) is necessary to understand the interactions between factors like temperature, time, and pressure, rather than testing one factor at a time.
| Problem | Potential Causes | Solutions & Next Steps |
|---|---|---|
| Low Crude Oil Yield | Inefficient cell rupture, incorrect particle size, low-quality raw material. | Re-grind to a smaller, uniform particle size. Verify raw material freshness and try a different source. Increase extraction time or switch to a more intense method (e.g., MAHD). |
| Humulene Oxide II Not Detected | Co-elution in GC, incorrect MS library match, concentration below detection limit. | Run a pure chemical standard [6] to confirm retention time. Tune GC-MS method for better separation. Concentrate the sample before injection. |
| High Yield but Poor Reproducibility | Uncontrolled raw material variability, inconsistent pre-processing, fluctuating extraction parameters. | Standardize the raw material source and pre-processing protocol. Use an internal standard during analysis to correct for instrumental variance. Ensure strict control over all extraction parameters. |
| Signs of Thermal Degradation | Prolonged exposure to high heat during distillation or drying. | Switch to a low-thermal-stress method like CID [2] or SFE [4]. Reduce the extraction time and temperature in your current method. |
To advance your research, I suggest the following concrete actions:
| Symptom | Likely Cause | Solution |
|---|---|---|
| Baseline Spikes [1] | Electrical noise; Column bleed; Flame contact in FID [1] | Check power supply/equipment; Recondition/trim column; Verify proper column installation in detector [1] |
| Tailing Analyte Peaks [1] | Active sites in inlet/column (e.g., silanol groups); Poor column cut [1] | Replace inlet liner/deactivate glass wool; Recut column smoothly at 90° [1] |
| Tailing Solvent Peak [1] | Poorly optimized splitless time [1] | Optimize splitless time by monitoring an early-eluting analyte's peak area [1] |
| Chair-Shaped Peaks [1] | Poor column cut; Column installed incorrectly in inlet [1] | Recut column properly; Reinstall column at correct height in inlet [1] |
| Shifting Baseline [1] | Gas flow change from a leak (e.g., cored or leaking septum) [1] | Check and replace septum regularly for damage [1] |
For a structured approach, follow this workflow which integrates analysis steps with key troubleshooting checks.
The issue might be broader column activity. Consider using a guard column or an integrity guard (a short piece of column before the analytical column) to trap non-volatile residues and protect the analytical column. Furthermore, for very polar analytes, ensure you are using a properly deactivated column specifically designed to minimize interactions with active sites like silanol groups.
Q: What are the primary hazards associated with humulene epoxide II?
Humulene epoxide II poses specific health and environmental hazards. The table below summarizes its GHS classification according to the manufacturer's Safety Data Sheet (SDS) [1]:
| Hazard Aspect | Classification / Statement |
|---|---|
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long-lasting effects) |
| Hazard Statement (H302) | Harmful if swallowed. |
| Hazard Statement (H410) | Very toxic to aquatic life with long lasting effects. |
Standard Operating Procedures:
Q: What are the optimal storage conditions to maintain the stability of humulene epoxide II?
Proper storage is critical for maintaining the chemical integrity of humulene epoxide II and ensuring experimental consistency.
| Storage Parameter | Requirement / Recommendation |
|---|---|
| Long-Term Storage | -20°C (for powder form) [1] [2] |
| Short-Term/Working Stock | 0°C (for short-term storage) [2] |
| Container | Keep container tightly sealed in a cool, well-ventilated area [1]. |
| Light Sensitivity | Keep away from direct sunlight [1]. Store in a cool, dark, dry place [3]. |
| Incompatibilities | Strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents [1]. |
| Shelf Life (Unopened) | Up to 24 months when stored as stated and kept tightly sealed [2]. |
| Stock Solutions | Prepare in aliquots in tightly sealed vials at -20°C; generally usable for up to one month [2]. |
Handling Note: When removing the product from cold storage, allow the vial to equilibrate to room temperature for at least 1 hour before opening to prevent condensation and moisture ingress [2].
Q: What should be done in case of accidental exposure or a spill?
First Aid Measures [1]:
Spill Response Protocol [1]:
Q: How can I tell if my sample has degraded, and what factors accelerate this process?
Terpene degradation primarily occurs through oxidation, thermal decomposition, and photodegradation [3]. While specific data for humulene epoxide II is limited, the behavior of similar sesquiterpenes provides guidance.
Primary Degradation Factors:
Signs of Degradation: While not specified for this compound, general signs for terpenes include a noticeable change in aroma, color (e.g., becoming darker), or the formation of precipitates.
The following diagram summarizes the key steps for safely handling and storing humulene epoxide II in a laboratory setting:
While direct protocols for humulene epoxide II are unavailable, the established workflow for purifying terpene epoxides involves extraction followed by purification, with the specific methods depending on the compound's polarity [1]. The flowchart below outlines this general decision-making process.
Based on the workflow, here are detailed methods for the critical purification steps:
Extraction of Non-polar Terpenes: For initial separation from the reaction mixture.
Purification via Silica Gel Chromatography: This is a highly effective method for separating terpene epoxides from impurities.
Analysis and Purity Verification: Essential for confirming the success of your purification.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Epoxide Yield | Unwanted epoxide ring opening, often by acids. | Ensure glassware is thoroughly dried. Pass solvents through neutral alumina to remove acidic impurities [4]. |
| Multiple Unknown By-products | Non-selective epoxidation or rearrangement of the epoxide under acidic conditions. | Use neutral or buffered reaction conditions. Employ green oxidants like hydrogen peroxide with selective catalysts (e.g., Ti-SBA-16) to improve selectivity [4]. |
| Low Purity After Extraction | Co-extraction of other non-polar compounds from the reaction mixture. | Proceed with silica gel chromatography. The polarity gradient will help separate the epoxide from other hydrocarbons [1]. |
| Epoxide Decomposition During Purification | Instability on acidic silica gel or due to heat. | Use high-quality, neutral silica gel. Avoid high temperatures during processes like distillation or GC analysis, when possible [4]. |
The table below consolidates the basic identifying information and chemical properties of Humulene Epoxide II from the search results.
| Property | Description |
|---|---|
| CAS Number | 19888-34-7 [1] [2] [3] |
| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [1] [2] |
| Molecular Formula | C₁₅H₂₄O [1] [2] [3] |
| Molecular Weight | 220.35 g/mol [1] [2] [3] |
| Melting Point | 168-169.5 °C [2] |
| Boiling Point | 285.6 °C [2] |
| Density | 0.907±0.06 g/cm³ (Predicted) [2] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc. [2] |
| Form | Solid/Powder [2] [3] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent) [3]. |
While a full decomposition pathway is not available, the literature provides crucial context on its reactivity and known degradation scenarios.
The specific decomposition products and detailed pathways for Humulene Epoxide II remain uncharacterized. Here are suggested strategies to address this knowledge gap:
Q1: What are the major safety concerns when handling Humulene Epoxide II? A1: According to the Safety Data Sheet, it is harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410). Personal protective equipment, including safety goggles, gloves, and impervious clothing, is advised. Avoid releasing the chemical into the environment [3].
Q2: My reaction with Humulene Epoxide II yielded multiple unexpected products. Why? A2: This is consistent with the literature. The humulene skeleton and its epoxides are known to undergo complex transannular cyclizations and rearrangements, especially under acidic conditions or in the presence of Lewis acids [4]. The formation of multiple bicyclic and tricyclic products is a characteristic of its reactivity.
Q3: Where can I source Humulene Epoxide II for research? A3: The compound is available from several chemical suppliers specializing in research chemicals, as listed on chemical databases [2].
Here are answers to common questions about reproducibility in humulene research:
FAQ 1: What are the primary sources of variability in humulene research? Variability arises from multiple factors. The biological source is crucial, as α-humulene content differs significantly between plant species and chemovars, with yields ranging from negligible to over 60% [1]. Furthermore, the extraction method (e.g., hydrodistillation, steam distillation) and analytical techniques introduce additional variability [2] [1].
FAQ 2: How can I improve the reliability of my humulene extraction and analysis? Adopting standardized protocols is key. Using authenticated biomaterials and rigorous analytical methods like GC-MS with proper validation is essential [2] [3]. For complex mixtures, orthogonal techniques such as FTIR and NMR can verify identity and purity [2]. Comprehensive reporting of all methodological details, including the specific plant part, geographic origin, and extraction parameters, is also critical [4].
FAQ 3: Why is it difficult to compare results across different studies on humulene? A major barrier is the underreporting of negative results and a publication bias towards novel findings, which hides valuable information about what does not work [4] [5]. Additionally, many studies use a combination of compounds from essential oils rather than isolated α-humulene, making it difficult to attribute effects to a single molecule [1].
The table below outlines specific problems, their potential causes, and evidence-based solutions.
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low/Inconsistent Extraction Yield | Incorrect plant species/chemovar; Suboptimal extraction method [1] | Source plant material from verified suppliers; Optimize method (e.g., Hydrodistillation, MAHD) [2] [1]. |
| Irreproducible Bioactivity | Use of misidentified/contaminated cell lines; Variable compound purity [4] | Authenticate cell lines regularly; Use high-purity, well-characterized compounds (>95%) [1] [4]. |
| Inconsistent Analytical Results | Unvalidated analytical methods; Complex data management [4] [3] | Validate GC-MS/SHS-GC-MS methods per AOAC criteria; Use standardized data processing [3]. |
| Poor In Vivo Translation | Low bioavailability of terpenes; Inadequate dosing regimen [1] | Explore encapsulation technologies to improve stability/bioavailability [6]; Base dosing on pharmacokinetic studies [1]. |
To ensure consistency across experiments, here are detailed methodologies for two critical areas:
This protocol is adapted from recent studies on essential oil characterization [2] [3].
This protocol is based on a murine model of airway inflammation, a well-established system for testing α-humulene [7].
The diagram below maps the critical steps and decision points in a research workflow designed to maximize reproducibility.
The table below summarizes the key identifiers and available data for Humulene Epoxide I and II.
| Feature | Humulene Epoxide I | Humulene Epoxide II |
|---|---|---|
| CAS Number | Information not explicitly found in search results | 19888-34-7 [1] [2] |
| IUPAC Standard InChI | InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+ [3] |
InChI=1S/C15H24O/c1-12-7-5-9-14(2,3)11-13-15(4,16-13)10-6-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 [4] |
| IUPAC Standard InChIKey | RKQDKXOBRXTSFS-PIHCAMFYSA-N [3] |
RKQDKXOBRXTSFS-UOAUIWSESA-N [2] [4] |
| Molecular Formula & Weight | C15H24O / 220.3505 g·mol⁻¹ [3] | C15H24O / 220.3505 g·mol⁻¹ [1] [2] [4] |
| Chemical Names | α-Humulene oxide; Humulene 6,7-epoxide; Humulene oxide I [3] | Humulene Epoxide II [1] [2] |
| Reported Bioactivity | Information not explicitly found in search results | Antimalarial activity [1] [2] |
| Natural Source (from search results) | Information not explicitly found in search results | Zingiber officinale (ginger) rhizomes [2] |
The most consistent experimental data for differentiating these isomers comes from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The following diagram illustrates this analytical workflow.
The table below summarizes the concentration of α-humulene and other major compounds in various plant species, based on recent experimental studies.
| Plant Species | Plant Family | Plant Part | α-Humulene Concentration | Other Major Identified Compounds | Citation |
|---|---|---|---|---|---|
| Oricia suaveolens | Rutaceae | Stem Bark | 38.3 - 45.8% | (E)-β-Caryophyllene (34.7-41.6%) | [1] |
| Oricia suaveolens | Rutaceae | Root Bark | 36.1 - 47.9% | (E)-β-Caryophyllene (34.3-43.3%) | [1] |
| Oricia suaveolens | Rutaceae | Leaves | 4.0 - 4.6% | (E)-β-Caryophyllene (33.5-39.3%), (E)-β-Farnesene (5.9-9.3%), Caryophyllene Oxide (2.1-7.7%) | [1] |
| Guibourtia ehie | Caesalpiniaceae | Leaves | 6.7 - 9.7% | (E)-β-Caryophyllene (26.9-40.8%), β-Elemene (5.5-9.5%), Germacrene D (5.6-8.1%) | [1] |
| Artemisia schmidtiana | Asteraceae | Aerial Parts | 4.04% | Germacrene D (16.29%), Falcarinol (11.02%), β-Caryophyllene (9.43%), α-Zingiberene (7.93%) | [2] |
| Litsea leytensis | Lauraceae | Leaves | Not Quantified | Caryophyllene Oxide (15.8-16.0%), β-Caryophyllene (11.1-11.4%), α-Copaene (9.0-9.2%) | [3] |
While not quantified in the major comparative tables of the studies I found, Humulene Oxide II is identified as a constituent in several plants according to chemical databases and older foundational research:
The following methodologies are representative of the protocols used in the cited studies to generate the compositional data.
The diagram below outlines the key steps involved in a standard research workflow for this type of analysis.
Based on the gathered information, here are some observations and suggestions for a more complete comparative guide:
While the specific data was not found, the search results offer a solid overview of NMR fundamentals, which are crucial for interpreting any spectral data you may find. The table below summarizes these key principles.
| Aspect | Description |
|---|---|
| Basic Principle | Exploits magnetic properties of certain atomic nuclei in external magnetic field; observes transitions between nuclear spin states [1] [2]. |
| Chemical Shift (δ) | Reflects electronic environment of nucleus (shielding/deshielding); reported in ppm relative to standard (e.g., TMS); identifies functional groups [1] [2]. |
| Key NMR Nuclei | ( ^1H ) (Proton NMR), ( ^{13}C ) (Carbon-13 NMR), ( ^{19}F ), ( ^{31}P ) [2] [3]. |
| Sample Preparation | Uses deuterated solvents (e.g., CDCl(_3)) to avoid signal interference from protons [3]. |
| Instrumentation | High-field superconducting magnets for resolution/sensitivity; modern spectrometers use Fourier Transform technique [1] [2] [3]. |
Based on general NMR practice, here is a typical workflow you would follow to verify a compound like humulene epoxide II. This process can be visualized in the diagram below.
1. Sample Preparation
2. Data Acquisition
3. Data Interpretation and Verification
| Compound Name | Reported Biological Activities | Key Experimental Findings & Models | Proposed Mechanisms of Action |
|---|
| α-Humulene (α-Caryophyllene) | Anti-inflammatory [1] [2] [3], Anticancer [1] [2], Antimicrobial [2] | - In vivo: Oral admin (50 mg/kg) reduced inflammation in rodent paw oedema & airway models [1].
For reproducibility, here are the key methodologies from the studies referenced.
Cytotoxicity and Antiproliferative Assays (in vitro)
Anti-inflammatory Activity Assessment
Analysis of Apoptotic Mechanisms
The following diagram synthesizes the key molecular pathways modulated by α-Humulene and β-Caryophyllene Oxide as described in the literature. This illustrates their multi-target potential, particularly in anti-cancer and anti-inflammatory contexts.
The available data, while incomplete for a direct comparison, highlights critical distinctions:
While specific experimental data for humulene epoxide II is sparse, Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying and quantifying terpenoid compounds [1] [2] [3]. The table below summarizes key methods mentioned in the context of similar natural products.
| Method | Reported Use Case | Key Information |
|---|---|---|
| GC-MS | Identification/relative quantification in complex mixtures (agarwood essential oil, hop extracts) [1] [2]. | Confirms identity; provides relative content (%) among components in a sample [1]. |
| None Explicitly Detailed | - | Purity validation requires combination of methods; no specific experimental protocols (e.g., HPLC, NMR) were located for humulene epoxide II. |
Based on the methodologies used for analyzing other essential oils and plant extracts, here is a generalized experimental workflow for identifying and quantifying humulene epoxide II using GC-MS [2] [3].
Sample Preparation: For plant materials, this typically involves an extraction step. Common techniques include hydro-distillation (for essential oils) or solvent extraction using solvents like n-hexane [1] [2] [3]. The extract is then often concentrated and filtered to remove debris before analysis [3].
GC-MS Analysis & Data Interpretation
To establish a comprehensive purity profile, consider these points beyond a single GC-MS run:
The key quantitative measure of volatility for a compound is its vapor pressure. Here is the data available for Humulene Oxide II:
| Property | Value |
|---|---|
| Vapor Pressure | 0.005 mmHg @ 25.00 °C (est.) [1] |
| Boiling Point | 285.00 to 286.00 °C @ 760.00 mm Hg [1] |
Vapor pressure indicates how readily a substance transitions into the gaseous phase; a lower value means lower volatility. This single data point for Humulene Oxide II can serve as a benchmark for your own comparative studies.
To build a comparative guide, you will need to generate data for other sesquiterpenoids. The following Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) protocol is a robust method for analyzing volatile and semi-volatile sesquiterpenoids, optimized to minimize the rearrangement of unstable compounds [2].
Key Methodological Considerations [2]:
Since direct comparative data is limited, you can take the following steps to create your guide:
| Plant Species | Plant Organ | Humulene Epoxide II Concentration | Reference / Cultivar / Note |
|---|---|---|---|
| Baccharis calvescens [1] | Leaves | 1.41% to 5.69% (Seasonal variation) | Native species from Brazil. |
| Syzygium cumini [2] | Leaves | 8.27% | Major identified component in leaf essential oil. |
| Syzygium cumini [2] | Stem Bark | 10.44% | Major identified component in bark essential oil. |
| Hornstedtia bella [3] | Whole Plant | 1.12% | A Zingiberaceae species from Vietnam. |
| Hornstedtia bella [3] | Rhizomes | 0.81% | Lower concentration than in the whole plant. |
| Hornstedtia bella [3] | Leaves | 0.23% | Lowest concentration among the plant parts tested. |
The quantitative data in the table was generated through standardized and rigorous analytical techniques, crucial for ensuring reproducibility and reliability in pharmaceutical research.
The following diagram illustrates the workflow from plant material to analytical results.
When selecting plant material for sourcing Humulene Epoxide II, it is critical to account for factors that significantly impact its concentration.
Humulene, also known as α-humulene, is a naturally occurring monocyclic sesquiterpene (C₁₅H₂₄) containing three nonconjugated double bonds and an 11-membered ring. It is an isomer of β-caryophyllene and the two are often found together in plants [1]. Its epoxide derivative, Humulene Epoxide II, is an oxidation product.
The table below summarizes the core chemical and biological information for these compounds.
| Property | Humulene (α-Humulene) | Humulene Epoxide II |
|---|---|---|
| IUPAC Name | (1E,4E,8E)-2,6,6,9-Tetramethylcycloundeca-1,4,8-triene [1] | (1R,3E,7E,11R)-1,5,5,8-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene [2] |
| Chemical Formula | C₁₅H₂₄ [1] | C₁₅H₂₄O [2] |
| Molecular Weight | 204.357 g·mol⁻¹ [1] | 220.3505 g·mol⁻¹ [2] |
| Chemical Structure | An epoxidized bicyclic structure derived from humulene [2]. | |
| Stereochemistry | Specified (1E,4E,8E) configuration [1]. | Specified (1R,3E,7E,11R) absolute configuration [2]. |
| Natural Source & Role | Found in hops (up to 40% of essential oil), sage, ginger, ginseng, and cannabis. Contributes to "hoppy" aroma; potential ecological repellent function [1] [3] [4]. | Formed from humulene during the brewing process; a key contributor to the "hoppy" aroma in beer [1]. |
| Key Biological Activities | Primarily researched for anti-inflammatory [1] [4], anti-tumor/cytotoxic (induces apoptosis) [3] [4], and antimicrobial effects [4]. | Identified as a main contributor to the anti-neuroinflammatory activity of Cannabis sativa essential oils [5]. |
Research into the biological effects of humulene and its derivatives often involves specific laboratory models. The table below outlines key experimental findings and methodologies.
| Biological Activity | Experimental Model/Cell Line | Key Findings & Experimental Protocols |
|---|---|---|
| Anti-inflammatory | In vivo models; essential oil of Cordia verbenacea [4]. | α-Humulene, isolated from the essential oil, demonstrated significant oral anti-inflammatory activity [4]. |
| Induction of Apoptosis | Human leukemia cells (HL60), human neuroblastoma cells (SH-SY5Y), breast cancer cells (MCF7, MDA) [3]. | Protocol: Cells treated with hemp/hop essential oils. Cytotoxicity assessed via MTT assay. Apoptosis confirmed by cytofluorimetric analysis and electron microscopy (SEM/TEM) to observe ultrastructural changes. Finding: Hemp and hop essential oils (rich in α-humulene) induced apoptosis, confirmed by morphological changes like chromatin condensation [3]. | | Anti-neuroinflammatory | BV-2 microglial cells activated with LPS (lipopolysaccharide) [5]. | Protocol: Cells pre-treated with Cannabis sativa essential oils or isolated compounds before LPS activation. Inflammation markers (e.g., IL-6, iNOS) were measured. Finding: Essential oil high in (E)-caryophyllene, α-humulene, and caryophyllene oxide inhibited pro-inflammatory mediators by modulating the p38 MAPK/NF-κB pathway. α-Humulene itself was identified as a key active compound [5]. |
Based on a study investigating Cannabis sativa essential oils [5], the following diagram illustrates the proposed signaling pathway through which humulene and related compounds exert anti-neuroinflammatory effects.
The existing data points to several promising research directions and clear gaps in the current understanding.
The table below summarizes the key characteristics of humulene epoxide II and its precursor compounds based on the information gathered.
| Compound Name | Chemical Classification | Molecular Formula | Reported Odor & Flavor Profile | Natural Occurrence (Source Examples) |
|---|---|---|---|---|
| Humulene Epoxide II [1] [2] [3] | Sesquiterpenoid, Epoxide | C15H24O | Information not explicitly found in search results; associated with "hoppy" aroma in beer via hydrolysis products [4]. | Syzygium cumini (Bark & Leaves) [1], Senecio vulgaris [5], Callicarpa americana [3], Anthocleista djalonensis [3] |
| α-Humulene [4] | Sesquiterpene Hydrocarbon | C15H24 | Contributes to the characteristic "hoppy" aroma of beer and the aroma of Cannabis [4]. | Hops (Humulus lupulus), Common Sage, Ginger, Cannabis [4] |
| β-Caryophyllene [1] [6] [4] | Sesquiterpene Hydrocarbon | C15H24 | Information not found in search results. | Syzygium cumini (Seeds) [1], Chromolaena odorata [6], Hops, Cannabis [4] |
| Caryophyllene Oxide [1] [6] | Sesquiterpenoid, Epoxide | C15H24O | Information not found in search results. | Syzygium cumini (Leaves, Fruits, Bark) [1], Chromolaena odorata [6] |
While direct sensory descriptions are sparse, experimental data from recent studies provides context for the occurrence and analysis of these compounds.
To better understand the relationship between these compounds and how they are studied, the following diagrams outline the biosynthetic pathway and a typical experimental workflow.
Figure 1: Simplified Biosynthetic Pathway. This diagram shows the relationship between humulene epoxide II, its direct precursor α-humulene, and its isomer β-caryophyllene. All are derived from Farnesyl Diphosphate (FPP), with humulene epoxide II and caryophyllene oxide formed via oxidation [4].
Figure 2: Experimental Workflow for Compound Analysis. This chart outlines the standard protocol used in the cited studies to identify and quantify sesquiterpenes in plant materials, involving extraction, GC-MS analysis, and data interpretation [1] [5].
The available data suggests several points for further investigation: